Ethyl 3-hydroxyisonicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-hydroxypyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-4-9-5-7(6)10/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBQCRQYVCFUFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00489598 | |
| Record name | Ethyl 3-hydroxypyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00489598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18342-97-7 | |
| Record name | Ethyl 3-hydroxypyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00489598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-hydroxyisonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-hydroxyisonicotinate: Synthesis, Properties, and Applications
Introduction: Unveiling a Versatile Heterocyclic Building Block
Ethyl 3-hydroxyisonicotinate, a substituted pyridine derivative, represents a cornerstone scaffold in the realm of medicinal chemistry and organic synthesis. As a functionalized heterocycle, it embodies a unique combination of electronic and steric properties conferred by the pyridine ring, a hydroxyl group, and an ethyl ester moiety. This trifecta of functional groups makes it a highly valuable and versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The strategic positioning of the hydroxyl and ester groups on the isonicotinate framework allows for a diverse range of chemical transformations, enabling chemists to introduce molecular complexity and tailor compounds to interact with specific biological targets. This guide provides a comprehensive overview of this compound, delving into its chemical and physical properties, synthesis, reactivity, and its pivotal role as a building block in drug discovery and development.
Physicochemical and Structural Properties
The foundational step in utilizing any chemical entity in a research and development setting is a thorough understanding of its fundamental properties. This compound (IUPAC Name: Ethyl 3-hydroxypyridine-4-carboxylate) is a solid at room temperature with a defined set of characteristics that dictate its handling, storage, and reactivity.[1]
| Property | Value | Reference(s) |
| CAS Number | 18342-97-7 | |
| Molecular Formula | C₈H₉NO₃ | |
| Molecular Weight | 167.16 g/mol | |
| Appearance | Solid | |
| Melting Point | 35 °C | |
| Boiling Point | 321.943 °C at 760 mmHg | |
| InChI Key | XIBQCRQYVCFUFO-UHFFFAOYSA-N | |
| Canonical SMILES | CCOC(=O)C1=C(C=NC=C1)O | [1] |
These properties, particularly the melting point and boiling point, are critical for designing purification strategies such as recrystallization or distillation. The molecule's structure, featuring both a hydrogen bond donor (hydroxyl group) and acceptor (ester carbonyl and pyridine nitrogen), suggests potential for specific intermolecular interactions that can influence crystal packing and solubility.
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 3-hydroxyisonicotinic acid. This transformation is a classic example of the Fischer-Speier esterification, a cornerstone reaction in organic synthesis.
Proposed Synthetic Pathway: Fischer-Speier Esterification
The most direct and industrially scalable route to this compound is the acid-catalyzed esterification of 3-hydroxyisonicotinic acid with ethanol. The reaction mechanism involves the protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the ethanol.
Caption: Proposed Fischer Esterification Workflow.
Detailed Experimental Protocol (Hypothetical)
Based on standard procedures for Fischer esterification of related pyridine carboxylic acids, a robust laboratory protocol can be designed.
Objective: To synthesize this compound from 3-hydroxyisonicotinic acid.
Materials:
-
3-Hydroxyisonicotinic acid (1.0 eq)
-
Absolute Ethanol (used as solvent and reagent, large excess)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.2 eq)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxyisonicotinic acid.
-
Reagent Addition: Add a large excess of absolute ethanol to the flask to act as both the solvent and the reactant.
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid. The addition is exothermic and should be done with caution.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for several hours (e.g., 4-12 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The equilibrium can be driven towards the product by removing the water formed, for instance with a Dean-Stark apparatus, though using a large excess of ethanol is often sufficient on a lab scale.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is neutral to slightly basic.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Chemical Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the distinct reactivity of its three functional components: the pyridine ring, the hydroxyl group, and the ethyl ester.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can participate in electrophilic aromatic substitution, although the electron-withdrawing nature of the ester group makes it less reactive than pyridine itself. The positions ortho and para to the nitrogen are generally deactivated towards electrophilic attack.
-
Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated with a suitable base. This allows for O-alkylation (e.g., Williamson ether synthesis) or O-acylation to introduce a wide variety of substituents.
-
Ethyl Ester: The ester group is an excellent electrophilic site. It can undergo nucleophilic acyl substitution with various nucleophiles. For example, hydrolysis (saponification) with a base will revert it to the carboxylic acid. Amidation with amines will form the corresponding amides, and reduction with agents like lithium aluminum hydride (LiAlH₄) will yield the corresponding primary alcohol, (3-hydroxypyridin-4-yl)methanol.
This multi-faceted reactivity makes this compound a valuable node for divergent synthesis, allowing access to a library of derivatives from a single, common intermediate.
References
Physicochemical properties of Ethyl 3-hydroxyisonicotinate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-hydroxyisonicotinate
Abstract
This compound (CAS No. 18342-97-7) is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic and structural features, stemming from the interplay between the pyridine ring, a hydroxyl group, and an ethyl ester moiety, make it a versatile precursor for synthesizing a wide array of functional molecules. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this compound for its effective application. This document consolidates known experimental data with established, authoritative testing protocols for properties where public data is sparse, thereby offering a complete scientific profile. Key parameters discussed include melting and boiling points, solubility, dissociation constants (pKa), spectroscopic signatures (NMR, IR, MS), chromatographic behavior, and chemical stability. Each section is designed to provide not only the data but also the scientific rationale behind the experimental methodologies, ensuring a robust and reproducible understanding of the compound's characteristics.
Molecular and Structural Information
A foundational understanding of a molecule's identity and structure is paramount before any experimental work is undertaken. These identifiers are critical for database searches, regulatory submissions, and ensuring the correct material is being used.
-
Chemical Name: Ethyl 3-hydroxypyridine-4-carboxylate
-
Synonyms: this compound
-
CAS Number: 18342-97-7
-
Molecular Formula: C₈H₉NO₃
-
Molecular Weight: 167.16 g/mol
-
Chemical Structure:
-
Structural Identifiers:
Summary of Physicochemical Properties
This table provides a high-level overview of the key physicochemical parameters of this compound, consolidating experimental and estimated values for quick reference.
| Property | Value | Source / Method Reference |
| Physical Form | Solid | |
| Melting Point | 35 °C | / OECD Guideline 102[2][3][4][5] |
| Boiling Point | 321.943 °C (at 760 mmHg) | |
| Water Solubility | Data not available; expected to be sparingly soluble. | Protocol based on OECD Guideline 105[6][7][8][9] |
| pKa₁ (Pyridine N-H⁺) | ~4.8 (Estimated) | Based on 3-Hydroxypyridine[10][11] / OECD Guideline 112[12] |
| pKa₂ (Phenolic O-H) | ~8.7 (Estimated) | Based on 3-Hydroxypyridine[10][11] / OECD Guideline 112[12] |
| LogP (predicted) | 1.3 | [1] |
| Purity (Typical) | ≥98% | / HPLC Protocol[13] |
Detailed Physicochemical Properties & Experimental Protocols
This section provides an in-depth exploration of each property, including the scientific basis for its importance and detailed, field-proven protocols for its determination.
Melting Point
The melting point is a critical indicator of a compound's purity. For crystalline solids, a sharp melting point signifies high purity, whereas a broad melting range often indicates the presence of impurities.
-
Reported Value: 35 °C
Expertise & Causality: A relatively low melting point of 35 °C suggests that the intermolecular forces in the solid state, while present, are not exceptionally strong. This value is critical for determining appropriate storage conditions to prevent the material from melting, which could affect its handling and stability.
Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
This method, compliant with OECD Guideline 102, is superior to traditional capillary methods as it provides more accurate and detailed thermodynamic information.[2][14]
-
Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow using high-purity standards (e.g., Indium, Tin).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Experimental Conditions:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at 10 °C.
-
Ramp the temperature from 10 °C to 50 °C at a rate of 5 °C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak of the endotherm represents the complete melting of the sample.
Solubility
Protocol: Water Solubility Determination (Shake-Flask Method, OECD 105)
The shake-flask method is a gold-standard technique for determining the water solubility of a compound.[6][7][8]
-
Preparation: Add an excess amount of this compound to a known volume of reagent-grade water in a sealed, thermostatted vessel.
-
Equilibration: Agitate the vessel at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A preliminary test should establish this duration (typically 24-48 hours).
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge an aliquot of the supernatant at high speed to remove any suspended microparticles.
-
Quantification: Carefully remove a known volume of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Calculation: The water solubility is expressed as the concentration (e.g., in mg/L or mol/L) of the saturated solution.
Caption: Workflow for solubility determination via the shake-flask method.
Dissociation Constants (pKa)
This compound is an amphoteric molecule possessing two ionizable sites: the basic pyridine nitrogen and the acidic phenolic hydroxyl group. The pKa values govern the charge state of the molecule at a given pH, which profoundly influences its solubility, lipophilicity, and biological interactions.
-
Estimated pKa₁ (Pyridine N-H⁺): ~4.8
-
Estimated pKa₂ (Phenolic O-H): ~8.7
Expertise & Causality: These values are estimated based on the parent molecule, 3-hydroxypyridine, which has reported pKa values of approximately 4.8 and 8.7.[10][11] At pH < 4.8, the pyridine nitrogen will be protonated (cationic). Between pH 4.8 and 8.7, the molecule will exist primarily as a neutral zwitterion. At pH > 8.7, the hydroxyl group will be deprotonated (anionic). This behavior is critical for designing formulation buffers, predicting behavior in physiological environments, and developing purification methods like ion-exchange chromatography.
Protocol: pKa Determination by Potentiometric Titration (OECD 112)
This method involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added, allowing for the direct determination of the pKa values.[12][15][16]
-
System Setup: Calibrate a pH meter with at least two standard buffers (e.g., pH 4.0, 7.0, 10.0). Use a temperature-controlled vessel and a calibrated automated titrator.
-
Sample Preparation: Prepare a ~0.01 M solution of this compound in deionized, CO₂-free water.
-
Titration for pKa₁ (Basic): Titrate the solution with a standardized solution of HCl (e.g., 0.1 M). Record the pH after each incremental addition of acid.
-
Titration for pKa₂ (Acidic): In a separate experiment, titrate a fresh sample solution with a standardized solution of NaOH (e.g., 0.1 M).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the buffer region in the titration curve). Advanced software can be used to calculate the pKa from the first derivative of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure.
3.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure and connectivity of a molecule in solution. While experimental spectra are not publicly available, the following represents a predicted analysis.
-
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ ~8.3 ppm (s, 1H): Proton on C2 of the pyridine ring.
-
δ ~8.2 ppm (d, 1H): Proton on C6 of the pyridine ring.
-
δ ~7.2 ppm (d, 1H): Proton on C5 of the pyridine ring.
-
δ ~4.4 ppm (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl group.
-
δ ~1.4 ppm (t, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl group.
-
δ (broad singlet, 1H): Hydroxyl proton (-OH). The chemical shift of this peak is highly dependent on concentration and solvent.
-
-
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ ~168 ppm: Carbonyl carbon (C=O) of the ester.
-
δ ~155-160 ppm: Carbon C3 bearing the hydroxyl group.
-
δ ~140-150 ppm: Carbons C2 and C6 of the pyridine ring.
-
δ ~120-130 ppm: Carbons C4 and C5 of the pyridine ring.
-
δ ~62 ppm: Methylene carbon (-O-CH₂) of the ethyl group.
-
δ ~14 ppm: Methyl carbon (-CH₃) of the ethyl group.
-
3.4.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Predicted Key IR Absorption Bands (cm⁻¹):
-
3200-3400 (broad): O-H stretching from the hydroxyl group.
-
~3050: Aromatic C-H stretching.
-
~2980: Aliphatic C-H stretching from the ethyl group.
-
~1720: C=O stretching from the ester carbonyl group.
-
~1600, ~1580, ~1470: C=C and C=N stretching vibrations of the pyridine ring.
-
~1250: C-O stretching of the ester.
-
3.4.3 Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the molecular formula.
-
Expected Ionization: Electrospray Ionization (ESI) is suitable.
-
Predicted Exact Mass: 167.0582 g/mol for C₈H₉NO₃.[1]
-
Key Predicted Ions (ESI+):
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical intermediates and active substances.
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol is a representative method based on common practices for analyzing pyridine derivatives.[17][13]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
Start with 10% B, hold for 2 min.
-
Ramp to 90% B over 10 min.
-
Hold at 90% B for 3 min.
-
Return to 10% B and re-equilibrate for 5 min.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Analysis: Inject a solution of this compound (~0.5 mg/mL in mobile phase A/B 50:50). Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Chemical Stability
Understanding a compound's stability is crucial for defining its shelf-life, storage conditions, and potential degradation pathways. Stability testing should be conducted according to the ICH Q1A(R2) guideline.[18][19][20]
Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are undertaken to identify potential degradation products and to establish the intrinsic stability of the molecule.
-
Conditions: Expose solutions of this compound to the following stress conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours. The ester linkage is expected to be labile under these conditions.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Store solid sample at 105 °C for 48 hours.
-
Photolytic: Expose solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: Analyze stressed samples by the HPLC purity method. A photodiode array (PDA) detector is recommended to assess peak purity and detect the UV spectra of any degradants.
Protocol: Long-Term and Accelerated Stability
This study establishes the re-test period or shelf life.
-
Setup: Store three batches of the solid compound in its proposed container closure system under the following conditions:
-
Long-Term: 25 °C / 60% Relative Humidity (RH).
-
Accelerated: 40 °C / 75% Relative Humidity (RH).
-
-
Testing Schedule:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test at 0, 3, and 6 months.[20]
-
-
Tests: At each time point, perform tests for appearance, assay, purity/degradation products, and melting point.
Caption: Overview of a comprehensive chemical stability program.
Safety and Handling
Based on available supplier safety data, this compound is classified as a corrosive substance.
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.
-
Signal Word: Danger
-
Pictogram: GHS05 (Corrosion)
-
Precautionary Measures:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store at 4°C in a dry, well-ventilated place. Keep container tightly closed.
Conclusion
This compound is a compound with a rich set of physicochemical properties that are critical to its application in scientific research and development. This guide has provided a detailed overview of its structural, physical, chemical, and safety characteristics. By combining known data with authoritative, standardized protocols for property determination, we have presented a comprehensive and practical resource. Researchers and developers are encouraged to use these methodologies to validate and expand upon the data presented here, ensuring the safe, effective, and reproducible use of this versatile chemical intermediate.
References
- 1. PubChemLite - this compound (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 2. oecd.org [oecd.org]
- 3. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 4. oecd.org [oecd.org]
- 5. enfo.hu [enfo.hu]
- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 10. chembk.com [chembk.com]
- 11. 3-Hydroxypyridine CAS#: 109-00-2 [m.chemicalbook.com]
- 12. oecd.org [oecd.org]
- 13. helixchrom.com [helixchrom.com]
- 14. laboratuar.com [laboratuar.com]
- 15. OECD n°112: Dissociation constant in water - Analytice [analytice.com]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. helixchrom.com [helixchrom.com]
- 18. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 19. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 20. database.ich.org [database.ich.org]
An In-depth Technical Guide to Ethyl 3-hydroxyisonicotinate: Molecular Structure, Properties, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: Ethyl 3-hydroxyisonicotinate, a substituted pyridine derivative, represents a valuable heterocyclic building block for organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a proposed synthetic pathway, and detailed predicted spectroscopic characteristics. By synthesizing theoretical knowledge with practical insights, this document aims to serve as an essential resource for researchers leveraging this compound in the design and development of novel chemical entities.
Introduction: The Significance of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a ubiquitous motif in pharmaceuticals and bioactive natural products. Its presence is critical to the function of numerous approved drugs, owing to its ability to engage in hydrogen bonding, act as a bioisosteric replacement for a phenyl ring, and influence the physicochemical properties of a molecule, such as solubility and metabolic stability. The strategic functionalization of the pyridine ring with substituents like hydroxyl and ester groups, as seen in this compound, provides chemists with versatile handles for molecular elaboration and property modulation. These so-called "3D building blocks" are increasingly sought after in fragment-based drug discovery to introduce three-dimensional character into otherwise flat molecules, often leading to improved potency and selectivity.[1][2][3]
This guide focuses on this compound, providing a deep dive into its chemical identity and characteristics to empower its effective use in research and development.
Nomenclature and Molecular Structure
The unique arrangement of functional groups on the pyridine ring of this compound gives rise to its specific chemical properties and reactivity.
IUPAC Name and Synonyms
The officially recognized IUPAC name for this compound is ethyl 3-hydroxypyridine-4-carboxylate .[4] It is also commonly referred to by several synonyms, including:
-
This compound
-
3-Hydroxyisonicotinic acid ethyl ester
-
3-Hydroxypyridine-4-carboxylic acid ethyl ester[5]
Molecular Structure and Identifiers
The molecular structure consists of a pyridine ring substituted at the 3-position with a hydroxyl group and at the 4-position with an ethoxycarbonyl group.
dot graph "Ethyl_3_hydroxyisonicotinate_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];
} Caption: 2D Molecular Structure of this compound.
Table 1: Key Molecular Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 18342-97-7 | [5] |
| Molecular Formula | C₈H₉NO₃ | [4] |
| Molecular Weight | 167.16 g/mol | |
| Canonical SMILES | CCOC(=O)C1=C(C=NC=C1)O | [4] |
| InChI | InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-4-9-5-7(6)10/h3-5,10H,2H2,1H3 | [4] |
| InChIKey | XIBQCRQYVCFUFO-UHFFFAOYSA-N | [4] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Physical Form | Solid | |
| Melting Point | 35 °C | |
| Boiling Point | 321.943 °C at 760 mmHg | |
| Solubility | Soluble in common organic solvents like ethanol, methanol, and chloroform. | Inferred from general properties of similar esters.[6][7][8] |
| pKa | The pKa of the hydroxyl group is estimated to be around 8-10, similar to other 3-hydroxypyridines. The pyridinium nitrogen will have a pKa of approximately 2-3. | General knowledge of pyridine chemistry. |
| Storage Temperature | 4 °C |
Synthesis of this compound
While specific literature detailing the synthesis of this compound is sparse, a highly plausible and efficient method is the Fischer esterification of the corresponding carboxylic acid, 3-hydroxyisonicotinic acid. This well-established reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol.[9][10][11][12][13]
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} Caption: Proposed Fischer Esterification Workflow for this compound.
Proposed Experimental Protocol: Fischer Esterification
This protocol is a generalized procedure based on standard Fischer esterification methods.[9][10][11][12][13]
Materials:
-
3-Hydroxyisonicotinic acid
-
Absolute ethanol (reagent grade)
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Deionized water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxyisonicotinic acid and an excess of absolute ethanol (acting as both reactant and solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the protons of the ethyl ester group.
Table 3: Predicted ¹H NMR Chemical Shifts
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Pyridine H-2 | ~8.2-8.4 | d | ~1-2 | Deshielded by adjacent nitrogen and influenced by the hydroxyl group. |
| Pyridine H-5 | ~7.3-7.5 | dd | ~5, ~1-2 | Coupled to H-6 and H-2. |
| Pyridine H-6 | ~8.1-8.3 | d | ~5 | Deshielded by adjacent nitrogen. |
| -OH | Broad singlet | s | - | Chemical shift is concentration and solvent dependent. |
| -OCH₂CH₃ | ~4.2-4.4 | q | ~7 | Methylene protons adjacent to the ester oxygen. |
| -OCH₂CH₃ | ~1.2-1.4 | t | ~7 | Methyl protons of the ethyl group. |
Note: Predictions are based on data from analogous substituted pyridines and esters.[14][15]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester) | ~165-170 | Typical range for an ester carbonyl carbon. |
| Pyridine C-2 | ~140-145 | Influenced by the adjacent nitrogen. |
| Pyridine C-3 | ~150-155 | Attached to the electron-donating hydroxyl group. |
| Pyridine C-4 | ~120-125 | Site of ester substitution. |
| Pyridine C-5 | ~115-120 | Influenced by the adjacent pyridine nitrogen. |
| Pyridine C-6 | ~145-150 | Adjacent to the pyridine nitrogen. |
| -OCH₂CH₃ | ~60-65 | Methylene carbon of the ethyl ester. |
| -OCH₂CH₃ | ~13-15 | Methyl carbon of the ethyl ester. |
Note: Predictions are based on general principles and data from similar heterocyclic compounds.[14][15]
Predicted Infrared (IR) Spectrum
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functionalities.[16][17][18]
Table 5: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |
| O-H (hydroxyl) | 3200-3400 | Broad | Stretching |
| C-H (aromatic) | 3000-3100 | Medium | Stretching |
| C-H (aliphatic) | 2850-3000 | Medium | Stretching |
| C=O (ester) | 1710-1730 | Strong | Stretching |
| C=C, C=N (aromatic ring) | 1550-1650 | Medium-Strong | Stretching |
| C-O (ester) | 1100-1300 | Strong | Stretching |
Reactivity and Potential Applications in Drug Development
This compound possesses multiple reactive sites, making it a versatile intermediate in organic synthesis. The hydroxyl group can undergo O-alkylation or O-acylation, the ester can be hydrolyzed or converted to an amide, and the pyridine nitrogen can be quaternized.
In the context of drug discovery, this molecule can serve as a valuable starting material or fragment for the synthesis of more complex drug candidates. The 3-hydroxypyridine moiety is a known metal-chelating pharmacophore and is present in several clinically used drugs. Furthermore, the ability to functionalize the ester and hydroxyl groups allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. Its structural features make it a suitable building block for the synthesis of inhibitors for various enzyme classes and for the development of compounds targeting protein-protein interactions.
Safety and Handling
This compound is classified as a corrosive substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a functionally rich heterocyclic compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its molecular structure, physicochemical properties, a practical synthetic approach, and a thorough prediction of its spectroscopic characteristics. By serving as a comprehensive resource, this document aims to facilitate the effective utilization of this compound in the pursuit of novel scientific discoveries and the development of next-generation therapeutics.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Chemists synthesize an improved building block for medicines - Chemists overcome a major hurdle in synthesizing a more stable form of heterocycle—a common component of most modern pharmaceuticals [chemeurope.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. PubChemLite - this compound (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 5. 3-Hydroxypyridine-4-carboxylic acid ethyl ester | 18342-97-7 [chemicalbook.com]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 9. cerritos.edu [cerritos.edu]
- 10. community.wvu.edu [community.wvu.edu]
- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. purdue.edu [purdue.edu]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
A Comprehensive Technical Guide to the Solubility of Ethyl 3-hydroxyisonicotinate for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the solubility characteristics of Ethyl 3-hydroxyisonicotinate (CAS No: 18342-97-7), a key heterocyclic compound with applications in pharmaceutical and chemical synthesis. Recognizing the current scarcity of publicly available quantitative solubility data for this specific molecule, this document furnishes a robust framework for researchers and drug development professionals. It combines theoretical predictions based on structural analogs, qualitative insights from synthetic chemistry, and detailed, field-proven experimental protocols for precise solubility determination.
Introduction to this compound: Physicochemical Profile
This compound is a pyridine derivative featuring a hydroxyl group and an ethyl ester moiety. These functional groups are pivotal in defining its chemical reactivity and, critically, its solubility behavior. A foundational understanding of its basic physicochemical properties is essential before delving into its solubility.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO₃ | [1][2] |
| Molecular Weight | 167.16 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 35 °C | |
| Boiling Point | 321.943 °C at 760 mmHg | |
| Predicted XlogP | 1.3 | [1] |
The predicted XlogP value of 1.3 suggests a degree of lipophilicity, while the presence of the pyridine nitrogen and the hydroxyl group indicates a capacity for hydrogen bonding, pointing towards potential solubility in both polar and non-polar solvents.[1]
Theoretical and Analog-Based Solubility Profile
Insights from 3-Hydroxypyridine
3-Hydroxypyridine, the parent compound lacking the ethyl carboxylate group, is a polar molecule that is soluble in water and alcohols.[3] This solubility is attributed to the hydrogen bonding capabilities of the hydroxyl group and the nitrogen atom in the pyridine ring.[4] It is also soluble in various organic solvents, making it a versatile reagent.[4][3] This suggests that this compound will likely exhibit good solubility in polar protic solvents.
Insights from Pyridine Carboxylic Acids and their Esters
Picolinic acid (pyridine-2-carboxylic acid) is moderately soluble in water and also dissolves in organic solvents like alcohols, ethers, and chloroform.[5] The solubility of nicotinic acid (pyridine-3-carboxylic acid) has been determined in a range of solvents including water, ethanol, dimethyl sulfoxide (DMSO), acetone, and acetonitrile, with solubility varying significantly among them.[6] The esterification of these acidic groups, as in this compound, generally increases lipophilicity, which may decrease aqueous solubility but enhance solubility in less polar organic solvents.
Insights from Synthetic Chemistry
Patent literature provides qualitative clues about the solubility of related compounds. For instance, the synthesis of ethyl nicotinate, an isomer of the target compound, utilizes toluene as a solvent, indicating at least moderate solubility in aromatic hydrocarbons.[7] Other synthetic procedures involving related heterocyclic structures have employed aprotic solvents such as tetrahydrofuran (THF), methyl-THF (MeTHF), and tert-butyl methyl ether (TBME). This suggests that this compound may also be soluble in these common organic solvents.
Based on this analysis, it is reasonable to hypothesize that this compound will exhibit the following solubility characteristics:
-
High solubility in polar protic solvents like ethanol and methanol.
-
Moderate to good solubility in polar aprotic solvents such as DMSO, acetone, and THF.
-
Moderate solubility in aromatic hydrocarbons like toluene.
-
Lower solubility in non-polar aliphatic hydrocarbons.
-
Limited but present solubility in water, influenced by pH.
Experimental Determination of Solubility: A Validated Protocol
The "shake-flask" method is the gold standard for determining thermodynamic solubility. The following protocol is a self-validating system designed for accuracy and reproducibility.
Rationale Behind Experimental Choices
The choice of the shake-flask method is deliberate; it allows the system to reach thermodynamic equilibrium, providing a true measure of a compound's solubility in a given solvent at a specific temperature. Incubation time, temperature control, and the method of solid-liquid separation are critical parameters that are carefully controlled in this protocol to ensure the integrity of the results.
Step-by-Step Gravimetric Shake-Flask Protocol
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature. Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Solvent Evaporation: Evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point to leave behind the dissolved solid.
-
Quantification: Weigh the vial containing the solid residue. The mass of the dissolved solid can be determined by subtracting the initial weight of the vial.
-
Calculation: The solubility can then be calculated in terms of g/L or mol/L.
Caption: Workflow for gravimetric shake-flask solubility determination.
Advanced and High-Throughput Solubility Assessment
For drug discovery and development settings, higher throughput methods are often necessary.
Nephelometry
Nephelometry measures the light scattered by suspended particles in a solution. It can be used to determine kinetic solubility by titrating a concentrated stock solution of the compound (typically in DMSO) into an aqueous buffer. The point at which precipitation occurs, detected by an increase in scattered light, defines the kinetic solubility. This method is rapid and requires minimal compound.
Caption: Principle of kinetic solubility determination by nephelometry.
Conclusion
While direct quantitative solubility data for this compound is not extensively documented, a strong scientific basis for predicting its behavior can be established through the analysis of its structural analogs. It is anticipated to be soluble in a range of polar organic solvents. For definitive quantitative data, the detailed experimental protocols provided in this guide offer a reliable and validated approach. The methodologies outlined herein empower researchers and drug development professionals to accurately characterize the solubility of this important compound, facilitating its effective use in synthesis, formulation, and other applications.
References
- 1. PubChemLite - this compound (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 2. 18342-97-7|this compound|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-hydroxyisonicotinate
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of Ethyl 3-hydroxyisonicotinate. The document is structured to deliver not only procedural steps but also the underlying scientific principles and rationale, ensuring a deep understanding of the methodologies presented.
Introduction: The Significance of this compound
This compound, a pyridine derivative, is a valuable building block in medicinal chemistry and drug discovery. Its structural features, including the pyridine ring, a hydroxyl group, and an ethyl ester, make it a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The strategic positioning of these functional groups allows for a variety of chemical modifications, enabling the exploration of structure-activity relationships in drug design. This guide will delve into the practical aspects of its preparation and rigorous characterization, providing a solid foundation for its use in further research and development.
Synthesis Methodologies: A Two-Step Approach
The most common and practical laboratory synthesis of this compound involves a two-step process. This approach is often favored due to the commercial availability and relative stability of the starting materials. The overall synthetic pathway is initiated with the synthesis of the key intermediate, 3-hydroxyisonicotinic acid, followed by its esterification to yield the final product.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 3-Hydroxyisonicotinic Acid
The precursor, 3-hydroxyisonicotinic acid (also known as 3-hydroxy-4-pyridinecarboxylic acid), is a crucial intermediate.[1] A well-established method for its synthesis is through the diazotization of 3-aminoisonicotinic acid.[1]
Experimental Protocol:
-
Preparation of the Amino Precursor Slurry: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 3-aminoisonicotinic acid in an aqueous solution. Slowly add sulfuric acid to form a fine slurry. It is critical to maintain a low temperature (below 10°C) throughout this process to ensure the stability of the diazonium salt that will be formed.[1]
-
Diazotization: While vigorously stirring the cooled slurry, add a solution of sodium nitrite dropwise. The slow addition rate is crucial to control the exothermic reaction and prevent the premature decomposition of the diazonium salt.
-
Hydrolysis of the Diazonium Salt: After the addition of sodium nitrite is complete, the reaction mixture is gently warmed. This promotes the hydrolysis of the diazonium salt, leading to the formation of 3-hydroxyisonicotinic acid. The product will precipitate out of the solution upon cooling.
-
Isolation and Purification: The precipitated 3-hydroxyisonicotinic acid is collected by filtration, washed with cold water to remove any remaining salts and acids, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.
Step 2: Fischer Esterification to this compound
With the 3-hydroxyisonicotinic acid in hand, the next step is a classic Fischer esterification to obtain the desired ethyl ester. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of ethanol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-hydroxyisonicotinic acid in absolute ethanol.
-
Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
-
Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature. The excess ethanol can be removed under reduced pressure. The remaining residue is then dissolved in a suitable organic solvent and neutralized with a weak base, such as a saturated aqueous solution of sodium bicarbonate, to remove the acid catalyst and any unreacted carboxylic acid.[2]
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude this compound. Final purification is typically achieved by column chromatography on silica gel.
Purification and Characterization
Rigorous purification and characterization are paramount to ensure the identity and purity of the synthesized this compound, which is critical for its use in subsequent applications, particularly in drug development.
Purification Techniques
-
Column Chromatography: This is the most common method for purifying the final product. A silica gel stationary phase is typically used with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The polarity of the mobile phase is optimized to achieve good separation of the desired product from any impurities.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be an effective purification method.
Characterization Methods
A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and assess the purity of the synthesized this compound.
Table 1: Key Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| CAS Number | 18342-97-7 | [3][4] |
| Molecular Formula | C8H9NO3 | [3][5] |
| Molecular Weight | 167.16 g/mol | [3][4] |
| Appearance | Solid | [4] |
| Melting Point | 35 °C | [4] |
| Boiling Point | 321.943 °C at 760 mmHg | [4] |
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene and methyl protons of the ethyl group, and the hydroxyl proton. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide detailed information about the connectivity of the atoms.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, and the carbons of the ethyl group.
IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:
-
O-H stretch: A broad band in the region of 3300-3600 cm⁻¹ corresponding to the hydroxyl group.[6]
-
C=O stretch: A strong absorption band around 1715-1730 cm⁻¹ characteristic of the ester carbonyl group.[7]
-
C-O stretch: Bands in the region of 1000-1300 cm⁻¹ for the C-O single bonds of the ester.[7]
-
Aromatic C=C and C=N stretches: Absorptions in the 1400-1600 cm⁻¹ region.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Electron Ionization (EI-MS): This technique will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (167.16 g/mol ).[3][4] The fragmentation pattern can provide further structural confirmation. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique used to determine the purity of the final compound. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water is a common setup.[9] The purity is assessed by the area of the product peak relative to the total area of all peaks in the chromatogram.
-
Gas Chromatography (GC): GC can also be used for purity analysis, particularly if the compound is sufficiently volatile and thermally stable.[10][11]
Caption: Workflow for the purification and characterization of this compound.
Safety, Handling, and Storage
As with any chemical synthesis, proper safety precautions are essential when working with this compound and the reagents used in its preparation.
Table 2: Safety Information for this compound
| Hazard Statement | Precautionary Statement | Source |
| H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. | [12] |
| H315: Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. | [12] |
| H318: Causes serious eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [12] |
| H335: May cause respiratory irritation. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [12] |
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [12] | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |
-
Handling: All manipulations should be performed in a well-ventilated fume hood.[12] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[13] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[13]
-
Storage: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[3] It is recommended to store it at room temperature.[3]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined procedures and understanding the underlying principles, researchers can confidently prepare and validate this important chemical intermediate for its diverse applications in drug discovery and development. The emphasis on rigorous characterization ensures the quality and reliability of the material, which is a prerequisite for generating meaningful and reproducible scientific data.
References
- 1. 3-Hydroxyisonicotinic acid | 10128-71-9 | Benchchem [benchchem.com]
- 2. Ethyl isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 3. 18342-97-7|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 18342-97-7 [sigmaaldrich.com]
- 5. PubChemLite - this compound (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 6. Solved Analyze this Infrared spectrum of | Chegg.com [chegg.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. mass spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Ethyl 3-hydroxybutyrate | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound [chemdict.com]
- 13. fishersci.com [fishersci.com]
The Latent Therapeutic Potential of Ethyl 3-Hydroxyisonicotinate Derivatives: A Technical Guide for Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. Within this chemical space, ethyl 3-hydroxyisonicotinate presents a compelling, yet underexplored, starting point for the development of novel drug candidates. While direct research on the biological activities of its derivatives is nascent, the structural similarity to well-characterized isonicotinic acid analogs suggests a rich potential for a spectrum of pharmacological effects. This technical guide synthesizes the available information on related compounds to project the likely biological activities of this compound derivatives, providing a roadmap for their synthesis, evaluation, and mechanistic elucidation. We will delve into the prospective anticancer, anti-inflammatory, and antimicrobial activities, offering detailed experimental protocols and in-silico analysis to guide future research and development in this promising area.
Introduction: The Rationale for Investigating this compound Derivatives
This compound is a pyridine derivative characterized by an ethyl ester at the 4-position and a hydroxyl group at the 3-position. This unique arrangement of functional groups offers several advantages for drug design. The pyridine ring is a bioisostere for a phenyl group, capable of forming hydrogen bonds and participating in pi-stacking interactions, which are crucial for molecular recognition at biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ethyl ester can be readily hydrolyzed by esterases in the body to the corresponding carboxylic acid, potentially acting as a prodrug moiety to improve pharmacokinetic properties.
The vast body of research on isonicotinic acid derivatives, which have demonstrated a wide array of biological activities including antimicrobial, antimycobacterial, and anticancer effects, provides a strong rationale for investigating the therapeutic potential of this compound derivatives.[1][2] This guide will extrapolate from this existing knowledge to outline the most promising avenues of investigation for this novel class of compounds.
Synthesis of this compound Derivatives: A Generalized Approach
The synthesis of derivatives from the parent this compound can be approached through several established organic chemistry transformations. The hydroxyl and the pyridine ring nitrogen are the primary sites for modification.
General Synthesis Protocol: Etherification of the 3-Hydroxyl Group
A common and effective method to introduce diversity is through the Williamson ether synthesis at the 3-hydroxyl position.
Experimental Protocol:
-
Deprotonation: To a solution of this compound (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1-1.5 equivalents) at 0 °C.
-
Reaction Monitoring: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the hydroxyl group.
-
Alkylation/Arylation: Add the desired alkyl halide or aryl halide (1.1 equivalents) to the reaction mixture.
-
Heating: Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ether derivative.
Causality of Experimental Choices:
-
The use of an aprotic solvent is crucial to prevent the protonation of the strong base.
-
A slight excess of the base and the halide is used to drive the reaction to completion.
-
Heating is often necessary to overcome the activation energy of the reaction, especially with less reactive halides.
Figure 1: Generalized workflow for the synthesis of ether derivatives.
Potential Biological Activities and Mechanisms of Action
Based on the activities of structurally related pyridine and isonicotinic acid derivatives, the following therapeutic areas represent the most promising for the investigation of this compound derivatives.
Anticancer Activity
Numerous pyridine-containing compounds have demonstrated potent anticancer activity through various mechanisms.[3] For this compound derivatives, a plausible mechanism of action is the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/NF-κB and MAPK pathways.[4][5][6][7]
Mechanism of Action: Inhibition of the PI3K/Akt/NF-κB Signaling Pathway
The PI3K/Akt/NF-κB pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] this compound derivatives could potentially inhibit this pathway at multiple nodes. For instance, they might directly inhibit PI3K or Akt, or they could interfere with the downstream activation of NF-κB, a transcription factor that promotes the expression of pro-survival and pro-inflammatory genes.[4]
Figure 2: Potential inhibition of the PI3K/Akt/NF-κB pathway.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to determine the cytotoxic effects of chemical compounds.[9]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity
Inflammation is a key process in many diseases, and the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) is a major therapeutic strategy. Isonicotinic acid derivatives have been reported to possess anti-inflammatory properties.[10]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. This compound derivatives may act as COX inhibitors, potentially with selectivity for the inducible COX-2 isoform, which would be associated with a better safety profile.
Experimental Protocol: COX Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX enzymes.
-
Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the manufacturer's instructions.[7]
-
Inhibitor Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound (or vehicle control), and the COX enzyme (COX-1 or COX-2).
-
Initiation of Reaction: Add arachidonic acid to initiate the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation/emission of 535/587 nm.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound. Calculate the IC50 values.
Antimicrobial Activity
The pyridine ring is a common feature in many antimicrobial agents. Derivatives of isonicotinic acid, particularly isoniazid, are frontline drugs for the treatment of tuberculosis.[1][2]
Mechanism of Action: Disruption of Microbial Cell Wall Synthesis or Other Essential Processes
The exact mechanism of antimicrobial action will depend on the specific derivative and the target microorganism. Potential mechanisms include the inhibition of essential enzymes involved in cell wall biosynthesis, disruption of the cell membrane, or interference with nucleic acid or protein synthesis.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Silico Analysis: Predicting Drug-Likeness
Prior to extensive and costly experimental evaluation, in silico methods can be employed to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of the designed derivatives.[3]
Protocol for In Silico ADMET Prediction:
-
Structure Preparation: Generate 2D or 3D structures of the designed this compound derivatives.
-
Descriptor Calculation: Use computational tools to calculate various molecular descriptors, such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area.
-
ADMET Prediction: Utilize online web servers or standalone software (e.g., SwissADME, pkCSM, ADMETlab) to predict ADME properties. These tools use quantitative structure-activity relationship (QSAR) models and other algorithms to predict parameters like:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, hepatotoxicity.
-
-
Analysis of Results: Analyze the predicted ADMET profile to identify derivatives with favorable drug-like properties and a lower risk of toxicity.
Figure 3: Workflow for in silico ADMET prediction.
Data Presentation: A Framework for Comparative Analysis
To facilitate the comparison of the biological activities of the synthesized derivatives, all quantitative data should be summarized in clearly structured tables.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | R-group at 3-position | Cancer Cell Line | IC50 (µM) |
| EH-01 | -CH₃ | MCF-7 | Data |
| EH-02 | -CH₂Ph | A549 | Data |
| EH-03 | -Ph | HCT116 | Data |
| Positive Control | Doxorubicin | Varies | Data |
Table 2: Anti-inflammatory Activity (COX Inhibition) of this compound Derivatives
| Compound ID | R-group at 3-position | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| EH-01 | -CH₃ | Data | Data | Data |
| EH-02 | -CH₂Ph | Data | Data | Data |
| EH-03 | -Ph | Data | Data | Data |
| Positive Control | Celecoxib | Data | Data | Data |
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound ID | R-group at 3-position | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| EH-01 | -CH₃ | Data | Data | Data |
| EH-02 | -CH₂Ph | Data | Data | Data |
| EH-03 | -Ph | Data | Data | Data |
| Positive Control | Ciprofloxacin | Data | Data | Data |
Conclusion and Future Directions
This compound represents a promising, yet largely untapped, scaffold for the development of novel therapeutic agents. By leveraging the extensive knowledge of related pyridine and isonicotinic acid derivatives, researchers can strategically design and synthesize new compounds with a high probability of exhibiting valuable biological activities. This guide provides a foundational framework for initiating such a drug discovery program, outlining key synthetic strategies, potential therapeutic targets, and robust experimental protocols for their evaluation.
Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic screening for anticancer, anti-inflammatory, and antimicrobial activities. For active compounds, further studies should be conducted to elucidate their precise mechanisms of action, including the identification of specific molecular targets. In vivo studies will then be necessary to evaluate the efficacy, pharmacokinetics, and safety of the most promising lead candidates. The exploration of this chemical space holds the potential to deliver novel and effective treatments for a range of human diseases.
References
- 1. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Akt-mediated regulation of NFκB and the essentialness of NFκB for the oncogenicity of PI3K and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ayushcoe.in [ayushcoe.in]
A Technical Guide to the Discovery, Evolution, and Synthesis of Substituted Isonicotinic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the discovery and history of substituted isonicotinic acids, a class of compounds that fundamentally altered the landscape of modern medicine. We trace their journey from an obscure chemical synthesis in the early 20th century to the serendipitous discovery of their profound antitubercular activity four decades later. This guide delves into the pivotal development of isoniazid (INH), elucidating its mechanism of action as a prodrug that targets mycobacterial cell wall synthesis. Furthermore, we examine the expansion of this chemical scaffold into other therapeutic areas, exemplified by the development of iproniazid and the birth of monoamine oxidase inhibitors for the treatment of depression. Detailed synthetic protocols, structure-activity relationship analyses, and visualizations of key pathways are provided to offer researchers and drug development professionals both historical context and practical, field-proven insights into this enduringly significant chemical family.
Introduction: The Pre-Isoniazid Era and the Promise of the Pyridine Ring
Prior to the 1950s, the prognosis for patients with tuberculosis (TB) was grim. Treatment options were limited, with streptomycin, discovered in 1943, being the primary therapeutic agent.[1][2] However, its efficacy was often curtailed by the rapid development of bacterial resistance.[1] The scientific community was in urgent need of new chemical entities to combat the devastating global health crisis posed by Mycobacterium tuberculosis.
A crucial, albeit initially unrecognized, clue emerged from an unexpected source. In the 1940s, independent researchers observed that nicotinamide (a form of vitamin B3), which features a pyridine ring similar to isonicotinic acid, possessed modest activity against tubercle bacilli in both in vitro and animal models.[3][4][5] This finding, though not immediately leading to a clinical breakthrough, sparked critical interest in pyridine-based compounds and set the stage for one of the most important discoveries in the history of chemotherapy.
The Landmark Discovery of Isoniazid (INH)
While the core compound, isonicotinic acid hydrazide, was first synthesized by Meyer and Mally in Prague in 1912, it remained an obscure chemical for nearly 40 years.[1][4][6] Its potent biological activity was uncovered serendipitously and almost simultaneously in 1951-1952 by two independent pharmaceutical research groups at Squibb and Roche Laboratories.[1][7]
Researchers at Squibb, including the chemist Harry Yale, were synthesizing and testing thiosemicarbazones, a class of compounds with known, albeit weak, tuberculostatic properties.[1] During this synthetic work, an intermediate compound—isonicotinic acid hydrazide—was produced. In a pivotal decision, this intermediate was itself submitted for biological screening. The results were astonishing: the intermediate, later named isoniazid (INH), demonstrated dramatically greater antitubercular activity in infected mice than the final thiosemicarbazone product it was meant to create.[1] This fortuitous discovery led to rapid clinical development, and within two years, isoniazid was established as a cornerstone of combination therapy against tuberculosis, a status it retains to this day.[1]
| Year(s) | Key Event | Primary Researchers/Institutions | Significance |
| 1912 | First synthesis of isonicotinic acid hydrazide. | Hans Meyer & Josef Mally | The compound was created but its biological activity remained unknown for four decades.[1][4] |
| 1940s | Discovery of nicotinamide's antitubercular activity. | French physicians; V. Chorine | Sparked interest in pyridine-based compounds for treating tuberculosis.[3][4] |
| 1951-1952 | Independent discovery of isoniazid's potent antitubercular activity. | Squibb (H. Yale); Roche Laboratories | A chemical intermediate was found to be a highly effective drug, revolutionizing TB treatment.[1][7] |
| 1952 | First clinical trials confirm high efficacy in humans. | Multiple hospitals in New York | Established INH as a first-line drug for tuberculosis.[1] |
| 1952-1957 | Observation of mood-elevating effects of iproniazid in TB patients. | Various clinicians | Led to the serendipitous discovery of the first monoamine oxidase inhibitor (MAOI) antidepressants.[6][8][9] |
| 1992 | Elucidation of KatG's role in activating the isoniazid prodrug. | Stewart Cole et al. | Revealed the critical first step in INH's mechanism of action and a primary site for resistance mutations.[3] |
Mechanism of Action: Unraveling a Multi-Step Attack on the Mycobacterial Cell Wall
The remarkable efficacy of isoniazid stems from its function as a prodrug, meaning it is administered in an inactive form and requires enzymatic activation within the target pathogen.[3][7][10][11] This targeted activation is a cornerstone of its selective toxicity against Mycobacterium tuberculosis.
The activation and inhibitory cascade proceeds as follows:
-
Bacterial Uptake: Isoniazid enters the mycobacterial cell via passive diffusion.[10]
-
Enzymatic Activation: Inside the bacterium, INH is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[3][7][10][11] This enzyme converts the INH prodrug into a highly reactive isonicotinic acyl radical.
-
Adduct Formation: The acyl radical spontaneously couples with the cofactor nicotinamide adenine dinucleotide (NAD) to form a covalent isonicotinic acyl-NAD adduct.[3]
-
Target Inhibition: This acyl-NAD complex is the ultimate bioactive molecule. It binds with high affinity to and inhibits the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[3][10]
-
Disruption of Mycolic Acid Synthesis: InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for elongating fatty acids to produce mycolic acids.[7][10] Mycolic acids are unique, long-chain fatty acids that are the defining structural component of the robust and impermeable mycobacterial cell wall.
-
Cell Death: By blocking InhA, isoniazid effectively halts mycolic acid production, leading to a loss of cell wall integrity and ultimately causing bacterial cell death.[7][10] This bactericidal action is most potent against rapidly dividing mycobacteria.[3]
Caption: Activation pathway of the prodrug isoniazid.
Beyond Tuberculosis: Iproniazid and the Dawn of Psychopharmacology
The therapeutic impact of substituted isonicotinic acids was not confined to infectious disease. In the course of treating TB patients with iproniazid , an isopropyl derivative of isoniazid, clinicians made a remarkable and consistent observation: patients exhibited significant mood elevation, becoming "deliriously happy."[6][8]
This serendipitous finding marked the birth of modern psychopharmacology.[9] Subsequent research revealed that iproniazid was a potent, irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters like serotonin and norepinephrine. This discovery directly led to the development of the first class of antidepressant medications—the MAO inhibitors.[6][9] Although iproniazid itself was later withdrawn from the market in 1961 due to a high incidence of severe hepatotoxicity, its discovery opened an entirely new and unforeseen therapeutic avenue for isonicotinic acid derivatives and provided an invaluable tool for understanding the neurobiology of depression.[8][9]
Synthetic Methodologies and Experimental Protocols
The synthesis of isonicotinic acid derivatives is typically straightforward, allowing for the generation of large libraries for screening. The general workflow involves the formation of the core hydrazide followed by condensation with various electrophiles to create substituted derivatives.
Caption: General synthetic workflow for isonicotinic acid hydrazones.
Experimental Protocol 1: Synthesis of Isoniazid from Ethyl Isonicotinate
This protocol describes the classic and reliable conversion of an isonicotinic acid ester to its corresponding hydrazide through hydrazinolysis.
Materials & Reagents:
-
Ethyl isonicotinate
-
Hydrazine hydrate (80-100% solution)
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl isonicotinate (e.g., 0.1 mol) in absolute ethanol (100 mL).
-
Addition of Hydrazine: While stirring, slowly add hydrazine hydrate (e.g., 0.2 mol, 2 molar equivalents) to the solution. The reaction is exothermic; addition should be controlled to prevent excessive boiling.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After the reaction is complete, reduce the volume of the solvent by approximately half using a rotary evaporator. Allow the concentrated solution to cool to room temperature, then place it in an ice bath for 1-2 hours to facilitate the crystallization of the product.
-
Isolation: Collect the white crystalline solid (isoniazid) by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials. Dry the product under vacuum to yield pure isoniazid. The melting point should be approximately 170-172 °C.[12]
Experimental Protocol 2: Synthesis of an Isonicotinoyl Hydrazone Derivative
This protocol demonstrates the straightforward synthesis of a Schiff base (hydrazone) from isoniazid and an aromatic aldehyde, a common method for creating diverse libraries of substituted isonicotinic acids.[13]
Materials & Reagents:
-
Isoniazid (from Protocol 1)
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Dissolve isoniazid (e.g., 10 mmol) in ethanol (50 mL) in a round-bottom flask, warming gently if necessary.
-
Addition of Aldehyde: To this solution, add an equimolar amount of the selected aromatic aldehyde (10 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The formation of the hydrazone product often results in a precipitate.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold ethanol and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Structure-Activity Relationships (SAR) and Future Directions
The isonicotinic acid hydrazide scaffold has been the subject of extensive medicinal chemistry efforts to enhance efficacy, broaden the spectrum of activity, and overcome resistance. Quantitative structure-activity relationship (QSAR) studies have provided valuable insights.[14][15]
-
Pyridine Ring: The reactivity of the pyridine nitrogen is considered essential for biological activity.[14] Substitutions at the 2-position can influence this reactivity through steric and electronic effects.
-
Hydrazide Moiety: The hydrazide group is crucial for the compound's mechanism of action.[16] Acylation or substitution on the terminal nitrogen (N') can dramatically alter the compound's properties. For instance, creating hydrazones (Schiff bases) by reacting with aldehydes can increase lipophilicity, potentially improving cell membrane penetration.[16]
-
Overcoming Resistance: A primary mechanism of INH resistance is mutation in the katG gene, which prevents the activation of the prodrug.[17] A key goal of modern research is the design of "KatG-independent" isonicotinic acid derivatives that do not require this enzymatic activation, or the development of agents that can restore susceptibility in resistant strains.
The primary challenges that continue to drive research in this area are the global threat of multidrug-resistant tuberculosis (MDR-TB) and the dose-limiting hepatotoxicity associated with isoniazid.[2] This toxicity is linked to the metabolic pathway of INH in humans, primarily through acetylation by the N-acetyltransferase 2 (NAT2) enzyme, which can lead to the formation of toxic metabolites.[2][10] Future research will focus on designing derivatives with altered metabolic profiles to reduce toxicity while retaining or enhancing antimycobacterial potency.
Conclusion
The story of substituted isonicotinic acids is a powerful testament to the role of serendipity, keen observation, and systematic chemical exploration in drug discovery. From its humble origins as a forgotten laboratory chemical, isoniazid emerged to save millions of lives and revolutionize the treatment of tuberculosis. The subsequent discovery of iproniazid's psychoactive properties opened up an entirely new field of medicine. Today, the isonicotinic acid core remains a fertile ground for medicinal chemists, offering a versatile and historically validated scaffold for developing next-generation therapeutics to combat infectious diseases and address other unmet medical needs.
References
- 1. brieflands.com [brieflands.com]
- 2. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoniazid - Wikipedia [en.wikipedia.org]
- 4. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Lessons from Seven Decades of Antituberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 8. Iproniazid - Wikipedia [en.wikipedia.org]
- 9. biopsychiatry.com [biopsychiatry.com]
- 10. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 11. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. EP1575921A1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. wjbphs.com [wjbphs.com]
- 17. researchwithrutgers.com [researchwithrutgers.com]
A Senior Application Scientist's Guide to Sourcing Ethyl 3-hydroxyisonicotinate for Pharmaceutical Research
Introduction: The Strategic Value of a Core Heterocyclic Scaffold
In the landscape of modern drug discovery, the strategic selection of foundational chemical matter is a critical determinant of a program's success. Heterocyclic compounds, in particular, form the backbone of a vast number of approved pharmaceuticals, prized for their ability to present functional groups in precise three-dimensional arrangements and engage in key interactions with biological targets.[1] Ethyl 3-hydroxyisonicotinate (CAS No. 18342-97-7), a substituted pyridine derivative, represents one such pivotal building block.[2][3] Its structure, featuring a pyridine ring, a hydroxyl group, and an ethyl ester, offers multiple points for synthetic elaboration. This makes it an invaluable starting material for generating libraries of novel compounds aimed at a diverse range of therapeutic targets, from kinases to metabolic enzymes. The journey from a promising lead molecule to a clinical candidate is arduous, and its success is predicated on the quality and reliability of every component, starting with the very first chemical building blocks.[4][5] This guide provides a technical framework for researchers, scientists, and procurement specialists on navigating the commercial landscape for this compound, ensuring the integrity and reproducibility of their research endeavors.
The Commercial Supplier Landscape: A Comparative Analysis
The procurement of a chemical reagent is not merely a transactional step; it is the foundation of subsequent experimental work. The choice of supplier can profoundly impact experimental outcomes, timelines, and budget. A supplier's reputation is built on consistency, purity, and the quality of their documentation. Below is a comparative analysis of prominent commercial suppliers offering this compound.
| Supplier | Product Example | CAS Number | Stated Purity | Key Documentation |
| Sigma-Aldrich (Merck) | ChemScene LLC (Partner) | 18342-97-7 | 98% | Certificate of Analysis (CoA), Safety Data Sheet (SDS) |
| BLD Pharm | This compound | 18342-97-7 | Not specified on page | NMR, HPLC, LC-MS, UPLC data mentioned as available[2] |
| Fisher Scientific | Ethyl 3-hydroxybenzoate* | 7781-98-8 | 99% | Safety Data Sheet (SDS)[6] |
| Fluorochem | This compound | 18342-97-7 | 95% | Safety Data Sheet (SDS) with hazard and precautionary statements[7] |
*Note: The Fisher Scientific result is for an isomer, Ethyl 3-hydroxybenzoate, highlighting the importance of verifying the CAS number during procurement.
The causality behind prioritizing suppliers who provide comprehensive analytical data is rooted in risk mitigation. A Certificate of Analysis is a supplier's attestation of a specific batch's quality. However, for critical applications, independent verification is paramount. Suppliers like BLD Pharm, who indicate the availability of raw analytical data (NMR, HPLC), offer a higher degree of transparency, which can be invaluable for troubleshooting and ensuring batch-to-batch consistency.[2]
A Framework for Supplier Selection
The optimal supplier is not always the one with the lowest price but the one whose product and documentation best fit the specific needs of the research. A rushed procurement decision can lead to delays, repeated experiments, and confounded results. The following workflow provides a logical framework for making an informed choice.
Caption: A logical workflow for selecting and qualifying a chemical supplier.
Incoming Quality Control: The Principle of "Trust, but Verify"
The Certificate of Analysis provided by a supplier is a valuable starting point, but it should not be the final word on material quality, especially in sensitive applications like drug discovery. Batch-to-batch variability, potential degradation during shipping, or mislabeling are low-probability but high-impact risks. Implementing a routine incoming quality control (QC) process is a self-validating system that ensures the identity, purity, and integrity of the starting material.
Experimental Protocol: Identity and Purity Verification
This protocol outlines a standard workflow for verifying a new batch of this compound.
Objective: To confirm the chemical identity and assess the purity of a commercially supplied sample.
Materials:
-
Supplier's sample of this compound
-
Deuterated solvent for NMR (e.g., CDCl₃ or DMSO-d₆)
-
HPLC-grade solvents (e.g., Acetonitrile, Water)
-
Trifluoroacetic acid (TFA), if required for HPLC
-
NMR tubes, vials, and standard laboratory glassware
Methodology:
-
Documentation & Sample Logging:
-
Causality: Proper logging creates a traceable record linking a specific batch to all subsequent experiments.
-
Upon receipt, visually inspect the container for damage.
-
Log the supplier name, product number, lot number, and date of receipt.
-
Assign a unique internal laboratory ID to the sample.
-
Compare the provided CoA and SDS with the information on the container label.
-
-
¹H NMR Spectroscopy for Identity Confirmation:
-
Causality: Proton NMR is a rapid and powerful technique to confirm the core molecular structure. Each unique proton environment in the molecule gives a characteristic signal, providing a structural fingerprint.
-
Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Process the spectrum and compare the observed chemical shifts, splitting patterns, and integrations to a reference spectrum or the predicted structure. Key expected signals include the ethyl group (a quartet and a triplet), and distinct aromatic protons on the pyridine ring.
-
Check for significant impurity peaks, including residual solvents.
-
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Causality: HPLC is a highly sensitive method for quantifying the purity of a sample by separating the main component from any potential impurities.
-
Develop a suitable reversed-phase HPLC method. A typical starting point would be a C18 column with a gradient elution using water and acetonitrile, both containing 0.1% TFA.
-
Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Inject the sample and monitor the elution profile using a UV detector (a wavelength around 254 nm is often a good starting point for aromatic compounds).
-
The primary peak should correspond to this compound. The area of this peak relative to the total area of all peaks provides the percentage purity. Aim for a purity that aligns with your research needs (typically >95% for early-stage discovery).
-
-
Data Analysis & Disposition:
-
Causality: This final step formally determines if the material is fit for purpose.
-
Compare the results from NMR and HPLC with the supplier's CoA.
-
If the identity is confirmed and purity meets the required specification, formally "release" the material for use in experiments.
-
If discrepancies are found, quarantine the material and contact the supplier's technical support with your data.
-
Caption: Workflow for incoming quality control and disposition of research chemicals.
Safe Handling and Storage Protocols
Adherence to safety protocols is non-negotiable in a research environment. The Safety Data Sheet (SDS) is the primary authoritative source for this information.[6]
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6]
-
Handling: this compound is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[7] Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Some suppliers recommend storage at 4°C. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]
-
First Aid:
-
If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]
-
Conclusion
The integrity of drug discovery research begins with the quality of the chemical matter used. This compound is a valuable scaffold, but its utility is directly tied to its purity and identity. By adopting a systematic approach to supplier selection, implementing a robust in-house quality control workflow, and adhering to strict safety protocols, researchers can build a foundation of reliability and reproducibility. This diligence minimizes experimental variability, accelerates research timelines, and ultimately enhances the probability of success in the complex journey of pharmaceutical development.
References
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18342-97-7|this compound|BLD Pharm [bldpharm.com]
- 3. PubChemLite - this compound (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 4. New reaction facilitates drug discovery - Old inspiration, new chemical trick [bionity.com]
- 5. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. This compound [chemdict.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 3-hydroxyisonicotinate
Abstract: This document provides detailed synthetic protocols for the preparation of Ethyl 3-hydroxyisonicotinate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Two primary routes are presented: the classical Fischer-Speier esterification of 3-hydroxyisonicotinic acid and a more reactive pathway involving an acyl chloride intermediate. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and comparative analysis to facilitate informed selection of the optimal synthetic strategy.
Introduction: The Significance of this compound
This compound, also known as Ethyl 3-hydroxypyridine-4-carboxylate, is a key intermediate in the synthesis of a wide range of pharmacologically active compounds. The pyridine core is a privileged scaffold in drug discovery, and the specific arrangement of the hydroxyl and carboxylate functionalities at the 3- and 4-positions offers versatile handles for molecular elaboration. Its derivatives are explored for various therapeutic applications, including but not limited to, antiviral, antibacterial, and kinase inhibitory activities.
The presence of both a nucleophilic hydroxyl group and an electrophilic ester group on the pyridine ring makes it a bifunctional building block. However, its synthesis requires careful consideration of reaction conditions to achieve high yield and purity. This application note details two robust and validated methods for its preparation, starting from the commercially available 3-hydroxyisonicotinic acid.
Comparative Overview of Synthetic Routes
The selection of a synthetic route depends on several factors including scale, available reagents, required purity, and time constraints. Below is a summary of the two protocols detailed in this guide.
| Parameter | Route 1: Fischer-Speier Esterification | Route 2: Acyl Chloride Intermediate |
| Starting Material | 3-Hydroxyisonicotinic Acid | 3-Hydroxyisonicotinic Acid |
| Key Reagents | Ethanol, Sulfuric Acid (H₂SO₄) | Thionyl Chloride (SOCl₂), Ethanol |
| Reaction Principle | Acid-catalyzed equilibrium reaction | In-situ formation of a highly reactive acyl chloride |
| Advantages | Simple, uses common and inexpensive reagents. | Generally faster and proceeds to completion; not an equilibrium. |
| Disadvantages | Reversible reaction, may require excess alcohol or water removal to drive to completion. | Thionyl chloride is corrosive and requires careful handling. |
| Typical Yield | Moderate to High | High |
Synthetic Route 1: Fischer-Speier Esterification
This method represents the most direct and classical approach for the esterification of a carboxylic acid. It is an equilibrium-controlled, acid-catalyzed reaction between 3-hydroxyisonicotinic acid and ethanol.[1][2] To drive the equilibrium towards the product, a large excess of ethanol is used, serving as both reactant and solvent.[3]
Reaction Mechanism & Rationale
The reaction proceeds via the Fischer-Speier mechanism.[3] The catalytic acid (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity. The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester product and regenerate the acid catalyst.[2]
Caption: Mechanism of Fischer-Speier Esterification.
Detailed Experimental Protocol
Materials:
-
3-Hydroxyisonicotinic acid (C₆H₅NO₃, MW: 139.11 g/mol )
-
Absolute Ethanol (EtOH), 200 proof
-
Concentrated Sulfuric Acid (H₂SO₄), 98%
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 250 mL round-bottom flask, add 3-hydroxyisonicotinic acid (10.0 g, 71.9 mmol).
-
Add absolute ethanol (150 mL). The carboxylic acid will be sparingly soluble initially.
-
While stirring, slowly and carefully add concentrated sulfuric acid (4.0 mL, ~75 mmol) dropwise. An exotherm may be observed.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 80-85°C) using a heating mantle.
-
Maintain reflux for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the solvent to approximately one-third of the original volume using a rotary evaporator.
-
Carefully pour the concentrated mixture into 200 mL of ice-cold water.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until CO₂ evolution ceases and the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel. Given the product's low melting point (~35°C), care should be taken during drying.
Synthetic Route 2: Acyl Chloride Intermediate
This alternative method avoids the equilibrium limitations of the Fischer esterification by first converting the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂).[4] The acyl chloride then readily reacts with ethanol to form the ester. This method is often faster and gives higher yields.
Reaction Mechanism & Rationale
The reaction proceeds in two stages. First, 3-hydroxyisonicotinic acid reacts with thionyl chloride to form 3-hydroxyisonicotinoyl chloride. This intermediate is not isolated but is reacted in situ with ethanol. The nucleophilic attack of ethanol on the highly electrophilic acyl chloride carbonyl carbon, followed by the loss of a proton and chloride, affords the final ester product.
Caption: Synthesis via an Acyl Chloride Intermediate.
Detailed Experimental Protocol
Materials:
-
3-Hydroxyisonicotinic acid (C₆H₅NO₃, MW: 139.11 g/mol )
-
Thionyl Chloride (SOCl₂)
-
Absolute Ethanol (EtOH), 200 proof
-
Dichloromethane (DCM) or Toluene, anhydrous
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer
Procedure:
-
Suspend 3-hydroxyisonicotinic acid (10.0 g, 71.9 mmol) in anhydrous toluene (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Caution: Perform this step in a well-ventilated fume hood. Add thionyl chloride (7.8 mL, 107.8 mmol, 1.5 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 110°C) for 2-3 hours. The evolution of HCl and SO₂ gas will be observed. The reaction is complete when the gas evolution ceases and the solution becomes clearer.
-
Allow the mixture to cool to room temperature and then carefully remove the excess thionyl chloride and toluene under reduced pressure.
-
To the crude acyl chloride residue, add absolute ethanol (100 mL) carefully at 0°C (ice bath).
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and carefully wash with saturated sodium bicarbonate solution (2 x 75 mL) to neutralize any remaining acid.
-
Wash the organic layer with brine (1 x 75 mL), dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify as described in Route 1 (Section 3.2, step 13).
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₃ | |
| Molecular Weight | 167.16 g/mol | |
| Appearance | Solid | |
| Melting Point | ~35 °C | |
| Boiling Point | 321.9 °C at 760 mmHg | |
| CAS Number | 18342-97-7 |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ ~8.2 (s, 1H, H-2), ~7.3 (d, 1H, H-6), ~7.2 (d, 1H, H-5), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃). The hydroxyl proton may be broad or not observed.
-
¹³C NMR (CDCl₃, 100 MHz): δ ~166 (C=O), ~155 (C-3), ~145 (C-2), ~140 (C-6), ~125 (C-4), ~123 (C-5), ~62 (-OCH₂), ~14 (-CH₃).
-
IR (KBr, cm⁻¹): ~3400 (O-H stretch, broad), ~3050 (Aromatic C-H stretch), ~1720 (C=O ester stretch), ~1600, 1480 (C=C, C=N aromatic ring stretch).
Workflow Summary
Caption: General experimental workflow for synthesis.
Conclusion
Both the Fischer-Speier esterification and the acyl chloride method provide effective means to synthesize this compound. The choice between them will depend on the specific requirements of the researcher. For routine, large-scale synthesis where cost is a primary concern, the Fischer esterification is a reliable option. For faster, higher-yielding reactions, or for substrates that are less reactive towards Fischer esterification, the acyl chloride route is preferable, provided appropriate safety measures are taken for handling thionyl chloride.
References
Synthesis of Ethyl 3-hydroxyisonicotinate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of Ethyl 3-hydroxyisonicotinate, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary method detailed is the Fischer-Speier esterification, a robust and scalable acid-catalyzed reaction. This guide offers a step-by-step protocol, an in-depth discussion of the reaction mechanism, safety precautions, and methods for purification and characterization. The information presented is intended to enable researchers to safely and efficiently synthesize this important compound.
Introduction
This compound, also known as ethyl 3-hydroxypyridine-4-carboxylate, is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its structure, featuring a pyridine ring with both a hydroxyl and an ethyl ester functional group, allows for diverse chemical modifications, making it a versatile scaffold in the design of novel therapeutic agents. The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols.[1][2] This method is particularly well-suited for the preparation of simple alkyl esters, such as ethyl esters, and can be driven to completion by using an excess of the alcohol, which often serves as the solvent.[2][3]
Reaction Scheme
The synthesis of this compound from 3-hydroxyisonicotinic acid and ethanol is achieved through an acid-catalyzed esterification, as depicted in the following reaction scheme:
Figure 1: Overall reaction for the Fischer-Speier esterification of 3-hydroxyisonicotinic acid.
Mechanistic Insights
The Fischer-Speier esterification proceeds through a series of equilibrium steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., sulfuric acid).[3] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol). The subsequent steps involve proton transfer, elimination of a water molecule, and finally, deprotonation to regenerate the acid catalyst and yield the ester product.[2] The use of a large excess of ethanol helps to shift the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[1]
Materials and Equipment
| Reagents and Chemicals | Equipment |
| 3-Hydroxyisonicotinic acid | Round-bottom flask |
| Anhydrous Ethanol | Reflux condenser |
| Concentrated Sulfuric Acid | Heating mantle with magnetic stirrer |
| Saturated Sodium Bicarbonate solution | Magnetic stir bar |
| Dichloromethane (or Ethyl Acetate) | Separatory funnel |
| Anhydrous Magnesium Sulfate | Rotary evaporator |
| Celite (optional) | Beakers, Erlenmeyer flasks, Graduated cylinders |
| pH paper or meter | |
| Filter funnel and filter paper |
Detailed Step-by-Step Synthesis Protocol
1. Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyisonicotinic acid.
-
Add a significant excess of anhydrous ethanol to the flask. The ethanol will serve as both a reactant and the solvent. A 10 to 20-fold molar excess relative to the carboxylic acid is recommended to drive the reaction to completion.[2]
-
Place the flask in an ice bath to cool the mixture.
2. Acid Catalyst Addition:
-
While stirring the cooled ethanol-carboxylic acid mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid. A typical catalytic amount is approximately 5-10 mol% relative to the carboxylic acid.
-
CAUTION: The addition of concentrated sulfuric acid to ethanol is highly exothermic. Add the acid dropwise to control the temperature and prevent splashing. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
3. Reflux:
-
Once the sulfuric acid has been added, remove the flask from the ice bath and attach a reflux condenser.
-
Heat the reaction mixture to a gentle reflux using a heating mantle. The reflux temperature will be the boiling point of ethanol (approximately 78 °C).
-
Continue to reflux the mixture with stirring for several hours. The reaction time can vary, but a period of 4 to 8 hours is generally sufficient. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
4. Work-up and Neutralization:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing a saturated solution of sodium bicarbonate. Add the reaction mixture slowly and in portions to control the effervescence that occurs as the excess acid is neutralized.
-
CAUTION: The neutralization process will release carbon dioxide gas. Perform this step in a well-ventilated fume hood.
-
Continue adding the sodium bicarbonate solution until the pH of the mixture is neutral or slightly basic (pH 7-8), as confirmed with pH paper or a pH meter.
5. Extraction:
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate. Perform the extraction three times to ensure complete recovery of the product.
-
Combine the organic extracts in a clean Erlenmeyer flask.
6. Drying and Solvent Removal:
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Filter the drying agent using a funnel and filter paper, collecting the filtrate in a clean, pre-weighed round-bottom flask.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.
7. Purification:
-
The crude product can be purified by recrystallization or column chromatography.
-
Recrystallization: Choose a suitable solvent system for recrystallization. A mixture of ethanol and water or ethyl acetate and hexanes may be effective. Dissolve the crude product in a minimum amount of the hot solvent, and then allow it to cool slowly to form crystals.
-
Column Chromatography: If further purification is needed, silica gel column chromatography can be employed using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Safety Precautions
-
Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Ethanol: Flammable liquid. Avoid open flames and ensure proper ventilation.
-
Dichloromethane: Volatile and a potential carcinogen. Use only in a well-ventilated fume hood.
-
General: Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl, hydroxyl group).
-
Melting Point: To assess the purity of the final product.
Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis of this compound.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale/Reference |
| Molar ratio of Ethanol to 3-Hydroxyisonicotinic Acid | 10:1 to 20:1 | To shift the equilibrium towards the product side (Le Châtelier's Principle).[2] |
| Sulfuric Acid (catalyst) | 5-10 mol% | To effectively catalyze the reaction without causing significant side reactions. |
| Reflux Temperature | ~78 °C (boiling point of ethanol) | Standard condition for Fischer esterification using ethanol as a solvent.[1] |
| Reflux Time | 4-8 hours | Typical duration for Fischer esterification to reach equilibrium. |
| pH for Neutralization | 7-8 | To ensure complete neutralization of the acid catalyst before extraction. |
Conclusion
The Fischer-Speier esterification is a reliable and efficient method for the synthesis of this compound. By following the detailed protocol and safety precautions outlined in this application note, researchers can successfully prepare this important building block for further use in drug discovery and development. The key to a high yield is the use of excess ethanol and careful control of the reaction and work-up conditions.
References
The Versatile Virtuoso: Ethyl 3-Hydroxyisonicotinate as a Pivotal Building Block in Modern Organic Synthesis
In the intricate tapestry of organic synthesis, the strategic selection of foundational molecular frameworks is paramount to the efficient construction of complex, high-value molecules. Among these, ethyl 3-hydroxyisonicotinate has emerged as a particularly versatile and powerful building block, especially within the realms of medicinal chemistry and drug development. Its unique electronic and structural features—a pyridine ring bearing a hydroxyl group and an ethyl ester—provide a rich chemical playground for a variety of synthetic transformations. This guide offers an in-depth exploration of the applications of this compound, complete with detailed, field-proven protocols to empower researchers and scientists in their synthetic endeavors.
The Strategic Advantage of this compound
The utility of this compound stems from its trifunctional nature. The pyridine nitrogen offers a site for potential quaternization or coordination to metal centers. The hydroxyl group is a versatile handle for a range of functionalization reactions, including O-alkylation and acylation, serving as a key point for molecular elaboration. Finally, the ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other derivatives, providing a gateway to diverse chemical space. This combination of reactive sites allows for a modular and convergent approach to the synthesis of complex target molecules.
Core Synthetic Applications and Protocols
This section delves into the primary synthetic transformations where this compound excels as a building block. Each application is accompanied by a detailed, self-validating protocol, offering insights into the causality behind experimental choices.
O-Alkylation: The Gateway to Diverse Ethers
The phenolic hydroxyl group of this compound is readily alkylated under various conditions, with the Williamson ether synthesis and the Mitsunobu reaction being the most prominent methods. These reactions are fundamental for introducing a vast array of side chains, which is a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.
The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][2][3][4] The choice of a suitable base is crucial to deprotonate the hydroxyl group without promoting unwanted side reactions.
Reaction Scheme:
Caption: Fig. 1: Williamson Ether Synthesis.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Alkyl Halide (e.g., Benzyl bromide) | Reagent Grade | Commercially Available |
| Potassium Carbonate (K₂CO₃), anhydrous | Fine Powder | Commercially Available |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Commercially Available |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous DMF. Add anhydrous potassium carbonate (1.5 eq.). The use of a slight excess of base ensures complete deprotonation of the hydroxyl group.[5]
-
Alkyl Halide Addition: To the stirred suspension, add the alkyl halide (1.1 eq.) dropwise at room temperature. A slight excess of the alkylating agent drives the reaction to completion.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. This quenches the reaction and precipitates the product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to remove any unreacted acidic species, followed by brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 3-alkoxyisonicotinate.
The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry if a chiral alcohol is used.[6][7][8][9][10] It proceeds under mild, neutral conditions, making it suitable for substrates with sensitive functional groups.
Reaction Scheme:
Caption: Fig. 2: Mitsunobu Reaction.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Alcohol (e.g., (S)-(-)-2-Pentanol) | Reagent Grade | Commercially Available |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available |
| Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) | 40% solution in Toluene | Commercially Available |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Commercially Available |
| Diethyl Ether | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Commercially Available |
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction upon addition of the azodicarboxylate.
-
Azodicarboxylate Addition: Add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution over a period of 30 minutes. The formation of a white precipitate (triphenylphosphine oxide) is often observed.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding a few milliliters of water.
-
Extraction: Remove the THF under reduced pressure and partition the residue between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether.
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: The crude product, which contains triphenylphosphine oxide, can be purified by column chromatography on silica gel to yield the desired ether.
Amide Bond Formation: A Cornerstone of Medicinal Chemistry
The ethyl ester of 3-hydroxyisonicotinate can be readily converted into a variety of amides, a transformation of immense importance in drug discovery as the amide bond is a key structural feature in many biologically active molecules.[11][12][13]
A common and reliable method for amide formation involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by a coupling reaction with an amine using a suitable coupling agent.[11]
Reaction Scheme:
Caption: Fig. 3: Two-Step Amide Synthesis.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) | ACS Grade | Commercially Available |
| Tetrahydrofuran (THF) | ACS Grade | Commercially Available |
| Hydrochloric Acid (HCl), 1M | Prepared in-house | |
| Amine (e.g., 4-Fluoroaniline) | Reagent Grade | Commercially Available |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | ≥98% | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Commercially Available |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Commercially Available |
Step-by-Step Protocol:
Step 1: Hydrolysis to 3-Hydroxyisonicotinic Acid
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Base Addition: Add LiOH (1.5 eq.) or NaOH (1.5 eq.) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the ester is fully consumed (typically 2-4 hours).
-
Acidification: Remove the THF under reduced pressure and acidify the aqueous solution to pH 3-4 with 1M HCl. The carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-hydroxyisonicotinic acid.
Step 2: Amide Coupling
-
Reaction Setup: To a solution of 3-hydroxyisonicotinic acid (1.0 eq.) in anhydrous DMF, add the desired amine (1.1 eq.), HATU (1.2 eq.), and DIPEA (2.0 eq.). The base is essential to neutralize the hexafluorophosphate salt formed and to facilitate the reaction.
-
Reaction Progression: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure amide.
Applications in Drug Discovery: A Case Study in Kinase Inhibitors
This compound and its derivatives are prominent scaffolds in the design of kinase inhibitors, a critical class of therapeutics for cancer and inflammatory diseases.[14][15][16][17][18] The 3-alkoxyisonicotinate motif can act as a hinge-binding element, forming crucial hydrogen bonds with the kinase protein backbone.
Synthetic Workflow for a Kinase Inhibitor Intermediate:
Caption: Fig. 4: Synthetic workflow for a kinase inhibitor intermediate.
This generalized workflow highlights the modularity afforded by this compound. By varying the alkylating agent in the first step and the amine in the second, a diverse library of potential kinase inhibitors can be rapidly synthesized for structure-activity relationship (SAR) studies.
Conclusion
This compound stands as a testament to the power of a well-designed building block in streamlining complex organic syntheses. Its inherent functionality provides multiple avenues for diversification, making it an invaluable tool for medicinal chemists and synthetic organic chemists alike. The protocols detailed herein are intended to serve as a robust starting point for researchers to harness the full potential of this versatile molecule in their pursuit of novel chemical entities with significant biological and material applications.
References
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Khan Academy [khanacademy.org]
- 13. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP3376870B1 - Process for the preparation of kinase inhibitors and intermediates thereof - Google Patents [patents.google.com]
- 15. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 16. 3-Hydroxychromones as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of histidine kinase inhibitors and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Ethyl 3-hydroxyisonicotinate in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the strategic selection of core molecular frameworks is paramount to the successful development of novel therapeutics. Ethyl 3-hydroxyisonicotinate, a substituted pyridine derivative, has emerged as a privileged scaffold in medicinal chemistry. Its inherent structural features, including a reactive hydroxyl group, an ester moiety amenable to derivatization, and a nitrogen atom within the pyridine ring that can influence solubility and target engagement, make it an attractive starting point for the synthesis of diverse compound libraries. This guide provides an in-depth exploration of the applications of this compound, with a particular focus on its utility in the generation of potent kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data that underscores the potential of this versatile building block.
Strategic Utility in Kinase Inhibitor Design: The PI3Kα Example
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound serves as an excellent precursor for the synthesis of potent PI3Kα inhibitors, primarily through the strategic modification of its 3-hydroxy and 4-ester functionalities.
The core strategy involves a two-pronged functionalization approach. First, the hydroxyl group is leveraged for the introduction of various aryl or heteroaryl ethers, often through nucleophilic aromatic substitution (SNAr) or other cross-coupling reactions. This ether linkage allows for the exploration of the chemical space within the ATP-binding pocket of the kinase. Secondly, the ethyl ester at the 4-position is typically hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for amide bond formation. This amide linkage provides a vector for introducing diverse substituents that can interact with the solvent-exposed region of the target protein, thereby fine-tuning the compound's physicochemical properties and target engagement.
A prominent example is the synthesis of inhibitors featuring a 3-(pyrimidin-2-yloxy)pyridine-4-carboxamide core. The pyrimidine moiety can form crucial hydrogen bonding interactions within the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.
Logical Workflow for PI3Kα Inhibitor Synthesis
Application Notes and Protocols: Ethyl 3-hydroxyisonicotinate as a Versatile Scaffold for Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of the Pyridine Scaffold in Kinase Inhibition
Protein kinases, fundamental regulators of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and a recurring structural motif in many successful inhibitors is the pyridine ring. Its ability to form crucial hydrogen bonds, its amenable substitution patterns, and its favorable physicochemical properties make it an ideal scaffold. Ethyl 3-hydroxyisonicotinate, with its strategically placed hydroxyl and carboxylate functionalities, represents a highly valuable, yet perhaps underutilized, starting material for the construction of potent and selective kinase inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this versatile building block in the synthesis of kinase inhibitors, with a focus on the pyrido[2,3-d]pyrimidine core, a prevalent scaffold in numerous kinase inhibitors.[1][2][3] We will delve into the mechanistic rationale, provide detailed synthetic protocols, and discuss the structure-activity relationships of the resulting compounds.
The Synthetic Gateway: From this compound to a Key Kinase Inhibitor Precursor
While direct literature citing this compound as a starting material for multi-component kinase inhibitor syntheses is not abundant, its chemical structure strongly suggests a logical and efficient pathway to a key intermediate: Ethyl 2-amino-3-hydroxyisonicotinate . This intermediate is primed for cyclization reactions to form the pyrido[2,3-d]pyrimidin-4-one scaffold.
The proposed synthetic transformation is a two-step process:
-
Regioselective Nitration: The electron-donating hydroxyl group at the 3-position directs the electrophilic nitration to the ortho-position (C2), which is activated.
-
Nitro Group Reduction: The resulting nitro-intermediate is then reduced to the corresponding amine, yielding the desired Ethyl 2-amino-3-hydroxyisonicotinate.
This proposed pathway provides a direct and efficient entry point to a versatile precursor for a wide range of kinase inhibitor scaffolds.
Experimental Protocol: Synthesis of Ethyl 2-amino-3-hydroxyisonicotinate
Materials:
-
This compound
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Iron powder (or other suitable reducing agent like SnCl₂ or catalytic hydrogenation setup)
-
Hydrochloric Acid
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware and safety equipment
Step-by-Step Procedure:
Part 1: Nitration of this compound
-
To a stirred solution of concentrated sulfuric acid, cooled to 0°C in an ice bath, slowly add this compound portion-wise, maintaining the temperature below 10°C.
-
Once the addition is complete, slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid, Ethyl 3-hydroxy-2-nitroisonicotinate, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
Part 2: Reduction of the Nitro Group
-
Suspend the dried Ethyl 3-hydroxy-2-nitroisonicotinate in a mixture of ethanol and water.
-
To this suspension, add iron powder and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously. The reaction is exothermic and may require initial cooling.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 2-amino-3-hydroxyisonicotinate.
Building the Kinase Inhibitor Core: Synthesis of Pyrido[2,3-d]pyrimidin-4-ones
The synthesized Ethyl 2-amino-3-hydroxyisonicotinate is a versatile precursor for constructing the pyrido[2,3-d]pyrimidin-4-one core. This is typically achieved through condensation with a variety of reagents, such as formamide, urea, or guanidine, to introduce the pyrimidine ring.
General Protocol: Cyclization to form the Pyrido[2,3-d]pyrimidin-4-one Scaffold
Materials:
-
Ethyl 2-amino-3-hydroxyisonicotinate
-
Formamide (or Urea, Guanidine hydrochloride)
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dowtherm A)
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve Ethyl 2-amino-3-hydroxyisonicotinate in an excess of formamide (or a suitable high-boiling solvent with urea or guanidine).
-
Heat the reaction mixture to a high temperature (typically 150-200°C) and maintain for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water).
This general procedure yields the basic 5-hydroxypyrido[2,3-d]pyrimidin-4-one scaffold, which can be further functionalized to generate a library of potential kinase inhibitors.
From Scaffold to Inhibitor: Functionalization and Structure-Activity Relationship (SAR)
The pyrido[2,3-d]pyrimidine core is a common feature in inhibitors of various kinases, including Tyrosine Kinases (TKs), PI3K, and CDKs.[3] The potency and selectivity of these inhibitors are dictated by the substituents on this core scaffold.
Key Positions for Substitution and their Impact on Activity:
| Position | Common Substituents | Rationale for Activity |
| C2 | Amino, substituted amines | Often involved in hydrogen bonding with the hinge region of the kinase ATP-binding pocket. |
| C5 | Aryl, heteroaryl groups | Can extend into the hydrophobic pocket of the kinase, influencing selectivity and potency. |
| C7 | Aryl, heteroaryl groups | Can modulate solubility and interact with the solvent-exposed region of the active site. |
| N8 | Alkyl, substituted alkyl groups | Can be used to fine-tune physicochemical properties and explore additional binding interactions. |
For instance, the presence of a dichloro-substituted phenyl group and a tertiary amine has been shown to enhance activity in some pyrido[2,3-d]pyrimidine-based kinase inhibitors.[3] Similarly, the incorporation of a piperazine moiety with an amine linkage and an acetyl group on the pyridine ring has also been found to be beneficial for inhibitory activity.[3]
Visualizing the Synthesis and Mechanism
To further clarify the synthetic strategy and the importance of the pyrido[2,3-d]pyrimidine scaffold, the following diagrams are provided.
Caption: Proposed synthetic route from this compound.
Caption: Mechanism of kinase inhibition by competitive binding.
Conclusion and Future Perspectives
This compound is a readily available and cost-effective starting material that provides a strategic entry point for the synthesis of a diverse range of kinase inhibitors based on the pyrido[2,3-d]pyrimidine scaffold. The protocols outlined in this application note offer a robust foundation for researchers to explore the chemical space around this privileged core. By systematically modifying the substituents at key positions, it is possible to develop novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of such versatile building blocks will undoubtedly fuel the discovery of the next generation of targeted therapies for cancer and other diseases driven by aberrant kinase signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of Ethyl 3-Hydroxyisonicotinate for Structure-Activity Relationship (SAR) Studies
Abstract: This document provides a detailed guide for the chemical modification of ethyl 3-hydroxyisonicotinate, a versatile heterocyclic scaffold pivotal in medicinal chemistry. We present strategic protocols for derivatization at three key positions—the 3-hydroxyl group, the C4-ethyl ester, and the pyridine nitrogen—to generate a diverse chemical library for comprehensive Structure-Activity Relationship (SAR) analysis. The methodologies are explained with a focus on the underlying chemical principles, ensuring that researchers can adapt and troubleshoot these protocols for their specific drug discovery programs.
Introduction: The Value of the this compound Scaffold
This compound is a privileged scaffold in drug discovery. Its pyridine core is a common feature in numerous FDA-approved drugs, offering favorable properties such as metabolic stability and the ability to engage in hydrogen bonding.[1] The molecule possesses three distinct functional groups amenable to chemical modification: a nucleophilic hydroxyl group, an ester that can be converted into a versatile carboxylic acid, and a pyridine nitrogen atom. This trifecta of reactive sites allows for systematic structural modifications, which is the cornerstone of SAR studies.[2][3]
The objective of SAR is to systematically alter a molecule's structure to understand how these changes affect its biological activity. By generating a library of analogs from a core scaffold like this compound, researchers can identify the structural components (pharmacophores) essential for potency, selectivity, and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
This guide details the strategic approach and step-by-step protocols for modifying each of these functional groups to build a robust compound library for SAR exploration.
Strategic Overview of Derivatization
The derivatization strategy for this compound is centered on three primary vectors of chemical diversity. Each vector allows for the introduction of a wide range of substituents to probe different aspects of the target's binding pocket, such as hydrophobicity, hydrogen bonding capacity, and steric tolerance.
References
Application Notes and Protocols for the Selective N-Alkylation of Ethyl 3-Hydroxyisonicotinate
Introduction: Strategic Importance of N-Alkylated Pyridinones
N-alkylated pyridinone scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents. The strategic introduction of alkyl groups onto the pyridinone nitrogen allows for the fine-tuning of a molecule's steric and electronic properties. This modulation can profoundly impact biological activity, selectivity, and pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). Ethyl 3-hydroxyisonicotinate is a key starting material for accessing a diverse array of N-substituted 3-hydroxypyridin-4-one derivatives, which are of significant interest for their potential as therapeutic agents.
This comprehensive guide provides a detailed experimental protocol for the selective N-alkylation of this compound. It delves into the underlying chemical principles, addresses the critical challenge of regioselectivity, and offers insights into reaction optimization and product characterization, tailored for researchers, scientists, and drug development professionals.
The Mechanistic Tightrope: Navigating N- vs. O-Alkylation
The N-alkylation of this compound is a classic example of nucleophilic substitution, typically proceeding via an SN2 mechanism. The core challenge in this transformation lies in the ambident nucleophilic nature of the starting material. This compound exists in tautomeric equilibrium with its pyridone form, presenting two potential sites for alkylation: the pyridine nitrogen and the hydroxyl oxygen.
The regiochemical outcome of the reaction is a delicate balance of several factors, including the relative nucleophilicity of the nitrogen and oxygen atoms, the choice of base and solvent, and the nature of the alkylating agent.
Tautomerism and the Ambident Nucleophile
This compound can exist in two tautomeric forms: the hydroxy-pyridine form and the pyridone form. In the presence of a base, deprotonation can occur at either the hydroxyl group or the nitrogen (if protonated), generating a resonance-stabilized anion with nucleophilic character at both the oxygen and nitrogen atoms.
The electron-withdrawing effect of the ethyl carboxylate group at the 4-position is expected to decrease the basicity of the pyridine nitrogen (pKa of the conjugate acid is estimated to be lower than that of unsubstituted pyridine) and increase the acidity of the hydroxyl group. The pKa of the conjugate acid of ethyl isonicotinate is approximately 3.45[1]. This electronic influence is a key consideration in selecting the appropriate base for selective deprotonation.
Controlling Regioselectivity
Achieving selective N-alkylation over O-alkylation is paramount. The following principles, derived from established literature on the alkylation of similar heterocyclic systems, guide the experimental design[2][3]:
-
Hard and Soft Acids and Bases (HSAB) Theory: The nitrogen atom is generally considered a "softer" nucleophile than the oxygen atom. According to HSAB theory, softer nucleophiles tend to react preferentially with softer electrophiles. Therefore, using alkylating agents with softer leaving groups (e.g., iodide or bromide over chloride) can favor N-alkylation.
-
Solvent Effects: Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, are known to favor N-alkylation. These solvents solvate the cation of the base but do not strongly solvate the anionic nucleophile, leaving it more reactive. In contrast, polar protic solvents can solvate the oxygen atom of the phenoxide-like tautomer through hydrogen bonding, potentially favoring O-alkylation.
-
Counter-ion Effects: The nature of the cation from the base can influence the site of alkylation. Larger, more polarizable cations (e.g., Cs⁺ or K⁺) are generally preferred as they are less likely to coordinate tightly with the oxygen atom, leaving the nitrogen as the more accessible nucleophilic site.
-
Kinetic vs. Thermodynamic Control: N-alkylation is often the kinetically favored pathway, while the O-alkylated product may be more thermodynamically stable in some cases. Running the reaction at lower temperatures can therefore favor the N-alkylated product.
Experimental Protocol: N-Alkylation of this compound
This protocol provides a robust method for the selective N-alkylation of this compound using a standard alkyl halide.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Supplier (Example) |
| This compound | C₈H₉NO₃ | 167.16 | 145-148 | - | Sigma-Aldrich |
| Benzyl Bromide | C₇H₇Br | 171.04 | -3 | 198-199 | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 891 | - | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | -61 | 153 | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | Fisher Scientific |
| Brine (saturated NaCl solution) | NaCl(aq) | - | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 884 | - | Fisher Scientific |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.67 g, 10.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 40 mL) to the flask.
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add benzyl bromide (1.31 mL, 11.0 mmol, 1.1 equiv.) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 150 mL of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-benzylated product.
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of this compound.
Process Optimization and Troubleshooting
The success of this N-alkylation hinges on careful control of the reaction parameters to maximize the yield of the desired N-alkylated product and minimize the formation of the O-alkylated isomer and other byproducts.
Critical Parameter Optimization
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 3-Hydroxyisonicotinate
Introduction: The Strategic Value of the Substituted Pyridine Scaffold
For researchers, scientists, and professionals in drug development, the pyridine ring is a cornerstone of molecular design. Its presence in numerous pharmaceuticals and biologically active compounds underscores its importance as a privileged scaffold. Ethyl 3-hydroxyisonicotinate, with its trifunctional nature—a pyridine core, a hydroxyl group, and an ester moiety—represents a versatile building block for creating diverse chemical entities. Palladium-catalyzed cross-coupling reactions provide a powerful and efficient means to further elaborate this scaffold, enabling the introduction of a wide array of substituents and the construction of complex molecular architectures.
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of this compound. We will delve into the mechanistic rationale behind the experimental choices, offering field-proven insights to ensure successful and reproducible outcomes.
PART 1: Activating the Pyridine Core for Cross-Coupling
The native C-H bonds of the pyridine ring in this compound are not sufficiently reactive for direct palladium-catalyzed cross-coupling reactions. Therefore, the first critical step is the installation of a suitable leaving group, typically a halide (e.g., -Cl, -Br) or a triflate (-OTf), at a specific position on the ring. The 2-position is a common site for such functionalization due to its susceptibility to halogenation in 3-hydroxypyridines.
Protocol 1: Synthesis of Ethyl 2-chloro-3-hydroxyisonicotinate
This protocol is adapted from established methods for the chlorination of 3-hydroxypyridine.[1]
Objective: To introduce a chlorine atom at the 2-position of this compound, creating a reactive handle for subsequent cross-coupling reactions.
Materials:
-
This compound
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq). Cool the mixture to 0-5 °C in an ice bath.
-
Chlorination: While vigorously stirring, slowly add a solution of sodium hypochlorite (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C. The pH of the reaction should be maintained between 11 and 13.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Quenching and Neutralization: Once the reaction is complete, carefully quench any excess hypochlorite by adding a small amount of sodium bisulfite solution until a test with potassium iodide-starch paper is negative. Neutralize the reaction mixture to pH 7 with concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford Ethyl 2-chloro-3-hydroxyisonicotinate.
PART 2: Protecting the Hydroxyl Group
Direct cross-coupling of 2-chloro-3-hydroxypyridine derivatives can lead to low yields and side reactions, such as O-arylation.[2][3] To ensure selective C-C or C-N bond formation, protection of the hydroxyl group is highly recommended. A tert-butyldimethylsilyl (TBS) ether is a suitable choice as it is robust under many cross-coupling conditions and can be readily removed.
Protocol 2: Protection of the Hydroxyl Group as a TBS Ether
Objective: To protect the 3-hydroxyl group of Ethyl 2-chloro-3-hydroxyisonicotinate as a tert-butyldimethylsilyl (TBS) ether.
Materials:
-
Ethyl 2-chloro-3-hydroxyisonicotinate
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Step-by-Step Procedure:
-
Reaction Setup: To a solution of Ethyl 2-chloro-3-hydroxyisonicotinate (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add imidazole (2.5 eq).
-
Silylation: Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete in 2-4 hours.
-
Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield Ethyl 2-chloro-3-(tert-butyldimethylsilyloxy)isonicotinate.
PART 3: Palladium-Catalyzed Cross-Coupling Reactions
With the activated and protected substrate, Ethyl 2-chloro-3-(tert-butyldimethylsilyloxy)isonicotinate, we can now explore various palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[4][5][6]
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the pyridine substrate. This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the oxidative addition of the relatively unreactive aryl chloride.[2][7]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Objective: To couple an aryl or vinyl boronic acid with the activated pyridine substrate.
Materials:
-
Ethyl 2-chloro-3-(tert-butyldimethylsilyloxy)isonicotinate
-
Aryl- or vinylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Deionized water
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk tube or microwave vial, combine Ethyl 2-chloro-3-(tert-butyldimethylsilyloxy)isonicotinate (1.0 eq), the boronic acid (1.2 eq), Pd(OAc)₂ (e.g., 3 mol%), SPhos (e.g., 6 mol%), and K₃PO₄ (2.0 eq).
-
Degassing: Evacuate and backfill the vessel with nitrogen or argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and a small amount of degassed water (e.g., 10:1 dioxane:water).
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference Analogy |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 60-90 | [7] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 80 | 65-95 | [8] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 50-85 | [2] |
Table 1: Representative conditions for Suzuki-Miyaura coupling of aryl chlorides.
B. Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a bond between a sp²-hybridized carbon of an aryl halide and a sp-hybridized carbon of a terminal alkyne.[1][9][10]
Mechanistic Rationale: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl chloride to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the coupled product. The use of a copper(I) co-catalyst allows the reaction to proceed under milder conditions.[11]
Figure 2: Catalytic cycles of the Sonogashira coupling reaction.
Objective: To couple a terminal alkyne with the activated pyridine substrate.
Materials:
-
Ethyl 2-chloro-3-(tert-butyldimethylsilyloxy)isonicotinate
-
Terminal alkyne (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Schlenk tube
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk tube, add Ethyl 2-chloro-3-(tert-butyldimethylsilyloxy)isonicotinate (1.0 eq), Pd(PPh₃)₂Cl₂ (e.g., 3 mol%), and CuI (e.g., 1.5 mol%).
-
Degassing: Evacuate and backfill the tube with nitrogen or argon three times.
-
Solvent and Reagent Addition: Add anhydrous THF (or DMF), followed by the amine base (e.g., Et₃N, 3.0 eq) and the terminal alkyne (1.5 eq).
-
Reaction: Stir the mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyne.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Drying and Concentration: Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
| Catalyst/Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference Analogy |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-60 | 70-95 | [11] |
| Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 80 | 60-90 (for aryl bromides) | [12] |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96 (for 2-amino-3-bromopyridines) | [13] |
Table 2: Representative conditions for Sonogashira coupling.
C. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[14][15][16][17]
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex. The resulting Pd(II) complex then reacts with the amine in the presence of a strong base to form a palladium-amido complex. Reductive elimination from this complex furnishes the C-N coupled product and regenerates the Pd(0) catalyst. Bulky, electron-rich phosphine ligands are essential for facilitating both the oxidative addition and reductive elimination steps.[13][18]
Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.
Objective: To couple a primary or secondary amine with the activated pyridine substrate.
Materials:
-
Ethyl 2-chloro-3-(tert-butyldimethylsilyloxy)isonicotinate
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene or dioxane
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, charge a Schlenk tube or microwave vial with Pd₂(dba)₃ (e.g., 1.5 mol%), RuPhos (e.g., 3 mol%), and NaOtBu (1.4 eq). Add the Ethyl 2-chloro-3-(tert-butyldimethylsilyloxy)isonicotinate (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Heating: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference Analogy |
| Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 70-95 | [19] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 90 | 60-90 | [20] |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 65-92 | [20] |
Table 3: Representative conditions for Buchwald-Hartwig amination of aryl chlorides.
PART 4: Deprotection of the Hydroxyl Group
The final step is the removal of the TBS protecting group to unveil the 3-hydroxyl functionality. This can be achieved under mild acidic conditions or with a fluoride source.[14][21][22]
Protocol 6: Deprotection of the TBS Ether
Objective: To remove the TBS protecting group and regenerate the 3-hydroxyl group.
Materials:
-
TBS-protected coupled product
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the TBS-protected compound (1.0 eq) in THF in a round-bottom flask.
-
Deprotection: Add TBAF solution (1.1 eq) at room temperature and stir.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is usually complete within 1-3 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purification: Purify the final product by flash column chromatography or recrystallization.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the successful palladium-catalyzed cross-coupling of this compound. By understanding the necessity of substrate activation and hydroxyl group protection, researchers can effectively utilize this versatile building block to synthesize a diverse range of novel pyridine derivatives for applications in drug discovery and materials science. The key to success lies in the careful selection of catalysts, ligands, and reaction conditions, guided by the mechanistic principles and analogous examples discussed.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. nbinno.com [nbinno.com]
- 21. researchgate.net [researchgate.net]
- 22. Silyl ether - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-hydroxyisonicotinate
Welcome to the technical support center for the synthesis of Ethyl 3-hydroxyisonicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important heterocyclic building block. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of this compound, particularly via the common Fischer esterification route starting from 3-hydroxyisonicotinic acid.
Question 1: My reaction is incomplete. TLC and NMR analysis show a significant amount of the 3-hydroxyisonicotinic acid starting material remaining. What is the cause and how can I fix it?
Answer:
This is the most frequent issue and is almost always related to the reversible nature of the Fischer esterification reaction. The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process.[1][2] To drive the reaction to completion, you must shift the equilibrium towards the product side, according to Le Châtelier's principle.
Probable Causes & Solutions:
-
Water Accumulation: The water produced as a byproduct can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.[3]
-
Solution: Use a Dean-Stark apparatus to azeotropically remove water as it forms, especially if using a solvent like toluene.[4] For reactions run in excess ethanol, ensure all reagents and glassware are scrupulously dry. Using anhydrous ethanol is critical.
-
-
Insufficient Alcohol: A small excess of the alcohol reagent is often insufficient to drive the equilibrium forward effectively.
-
Solution: Use a large excess of ethanol. Since ethanol is often used as the solvent, this is a practical and effective strategy to significantly favor ester formation. One study on Fischer esterification showed that increasing the alcohol from an equimolar amount to a 10-fold excess increased the yield from 65% to 97%.[1]
-
-
Inactive or Insufficient Catalyst: The acid catalyst (e.g., concentrated H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making it a much better electrophile for the alcohol to attack.[2]
-
Solution: Ensure the catalyst is active and not hydrated. Use a sufficient catalytic amount, typically 3-5 mol% relative to the carboxylic acid. For a more robust method, consider using thionyl chloride (SOCl₂) to first convert the carboxylic acid to the highly reactive acyl chloride intermediate, which then reacts irreversibly with ethanol.[5][6]
-
-
Inadequate Reaction Time or Temperature: Esterification can be a slow process.
-
Solution: Increase the reaction time and monitor progress by TLC. Heating the reaction to the reflux temperature of ethanol is standard practice to ensure a reasonable reaction rate.
-
Question 2: My final product has a low or broad melting point and appears oily, but literature suggests it should be a solid. What impurities are causing this?
Answer:
A depressed and broad melting point is a classic indicator of impurities. For this compound, which has a reported melting point of 35°C, even small amounts of contaminants can cause it to appear as an oil or a waxy solid.
Probable Impurities:
-
Unreacted 3-hydroxyisonicotinic Acid: As a carboxylic acid, it will significantly disrupt the crystal lattice of the ester.
-
Ethyl 3-ethoxyisonicotinate: This is a critical byproduct to consider. The phenolic hydroxyl group on the pyridine ring can also be ethylated, especially under harsh conditions or with certain reagents, leading to the formation of an ether. This impurity is structurally very similar to the desired product and can be difficult to separate.
-
Residual Solvent: Inadequate removal of ethanol, toluene, or extraction solvents (like ethyl acetate or dichloromethane) under vacuum will result in a liquid or oily product.
-
Water: Trapped moisture from the workup can also lower the melting point.
Solutions:
-
Purification: Standard column chromatography on silica gel is effective for separating the nonpolar ether byproduct and the highly polar starting acid from the desired ester.
-
Thorough Drying: After purification, ensure the product is dried under high vacuum for several hours to remove all traces of solvent and water.
Question 3: My ¹H NMR spectrum is complex. I see the expected signals for my product, but there's an extra triplet and quartet, suggesting a second ethyl group. What is this?
Answer:
This is the classic spectroscopic signature of the Ethyl 3-ethoxyisonicotinate byproduct mentioned previously.
-
Expected ¹H NMR for this compound: You will see one set of signals for the ester ethyl group (a triplet around 1.4 ppm and a quartet around 4.4 ppm), along with aromatic signals for the pyridine ring and a broad singlet for the hydroxyl proton.
-
Signature of the Impurity: The formation of the 3-ethoxy group introduces a second, distinct ethyl group. You will therefore see two overlapping triplets and two overlapping quartets in the aliphatic region of your spectrum.
Causality & Prevention:
This side reaction occurs because the hydroxyl group at the 3-position has nucleophilic character. While direct ethylation with ethanol under acidic conditions is slow, it can be promoted by:
-
High Temperatures & Long Reaction Times: Increases the probability of the side reaction.
-
Alternative Reagents: If you were to use a more potent ethylating agent like ethyl iodide, this side reaction would become dominant.
Prevention:
-
Use the mildest effective conditions for the esterification (e.g., moderate temperature, monitor to avoid excessively long reaction times).
-
If this impurity is persistent, consider a synthesis route that protects the hydroxyl group before esterification, followed by a final deprotection step, although this adds complexity to the overall synthesis.
Visualizing the Synthesis and Impurity Formation
The following diagrams illustrate the primary synthesis pathway and the formation of key impurities.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 5. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Ethyl 3-hydroxyisonicotinate
Welcome to the technical support guide for the purification of Ethyl 3-hydroxyisonicotinate (CAS: 18342-97-7). This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity material post-synthesis. We will explore common issues and provide robust, field-tested solutions to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of this compound?
Understanding the fundamental properties of your compound is the first step in designing a purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [1][2] |
| Molecular Weight | 167.16 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | ~35 °C | |
| Storage | Store in a dry, cool, well-ventilated place. Keep container tightly closed. | [3][4] |
Q2: What are the most likely impurities in my crude sample?
Impurities typically stem from the synthetic route. Common sources include:
-
Unreacted Starting Materials: Such as 3-hydroxyisonicotinic acid or ethanol.
-
Side-Reaction Products: Dependent on the specific synthetic pathway used.
-
Hydrolysis Product: The most common degradation product is 3-hydroxyisonicotinic acid, formed by the hydrolysis of the ester. This can occur if the compound is exposed to water, especially under acidic or basic conditions.[5][6]
Q3: Which analytical techniques are recommended for purity assessment?
To accurately gauge the success of your purification, we recommend the following methods:
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and assessing the complexity of the crude mixture.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, providing high-resolution separation of the main compound from impurities.[7]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the structural integrity of the final product and can detect impurities with distinct proton signals.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific problems you may encounter during the purification process.
Logical Flow for Troubleshooting Purification Issues
The following diagram outlines a decision-making process for troubleshooting common purification outcomes.
Caption: Troubleshooting Decision Tree for Purification.
| Problem | Possible Cause | Recommended Solution |
| 1. Oily Residue Instead of Crystals | The melting point of the compound is low (~35°C), making it prone to oiling out, especially if impurities are present that cause melting point depression. | Primary Action: Try scratching the inside of the flask with a glass rod at the solvent line to induce nucleation. Secondary Action: Add a seed crystal from a previous successful batch. Tertiary Action: Re-dissolve the oil in a minimum of hot solvent and allow it to cool much more slowly. Consider refrigeration after initial slow cooling. |
| 2. Low Yield After Recrystallization | The compound has significant solubility in the chosen solvent even at low temperatures. Too much solvent was used for dissolution. | Optimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[8] Recover Second Crop: After filtering the first crop of crystals, concentrate the mother liquor by ~50% and cool again to obtain a second, albeit likely less pure, crop. |
| 3. Persistent Impurity (Visible by TLC/NMR) | The impurity has similar polarity and solubility to the product, making recrystallization ineffective. A likely candidate is the starting 3-hydroxyisonicotinic acid if it's carried through. | Acid/Base Wash: Before recrystallization, dissolve the crude product in a water-immiscible solvent (e.g., ethyl acetate). Wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like unreacted 3-hydroxyisonicotinic acid. Then wash with brine, dry, and concentrate before proceeding. Chromatography: If the impurity is neutral, flash column chromatography is the most effective method for separation.[9] |
| 4. Product Hydrolyzes During Workup | Exposure to strong acids or bases, particularly with heat and excess water, can cleave the ester back to the carboxylic acid and ethanol.[10][11] | Use Mild Conditions: Avoid prolonged heating in aqueous acidic or basic solutions. Use mild bases like sodium bicarbonate for washes instead of sodium hydroxide. Ensure all workup steps are performed promptly. |
Detailed Purification Protocols
Workflow Overview: From Crude to Pure Product
Caption: General Purification Workflow.
Protocol 1: Purification by Recrystallization
Recrystallization is a highly effective technique for removing small amounts of impurities from a solid sample.[12] The key is selecting a solvent in which the compound is highly soluble when hot and poorly soluble when cold.[13]
Suggested Solvents to Screen:
-
Isopropyl Acetate
-
Ethyl Acetate / Heptane mixture
-
Toluene
-
Acetone / Water mixture
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, add ~20-30 mg of crude material. Add a potential solvent dropwise at room temperature. A good candidate will not dissolve the solid well. Heat the test tube; a good solvent will dissolve the solid completely. Allow to cool; crystals should form.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil (use a hot plate and a condenser if necessary). Continue adding the hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13] Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum. Confirm purity using your chosen analytical method (e.g., HPLC, NMR).
Protocol 2: Purification by Flash Column Chromatography
Flash chromatography is the method of choice for separating complex mixtures or when recrystallization fails.[9] It utilizes air pressure to force the solvent through a column of stationary phase (typically silica gel), speeding up the separation.
Typical Parameters:
| Parameter | Recommendation |
|---|---|
| Stationary Phase | Silica Gel, 230-400 mesh |
| Mobile Phase (Eluent) | A gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc). |
| Sample Loading | Dry loading is preferred to ensure a tight band and good separation. |
Step-by-Step Methodology:
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.[9] Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes). Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or channels form.
-
Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.
-
Column Loading: Carefully add the silica-adsorbed sample to the top of the packed column. Add a thin protective layer of sand on top of your sample.[9]
-
Elution: Carefully add the eluent to the column. Using a regulated source of air pressure, push the solvent through the column at a steady rate. Collect the eluting solvent in fractions (e.g., in test tubes).
-
Fraction Analysis: Monitor the fractions using TLC to identify which ones contain your desired product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
Safety and Handling
Always handle chemicals in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][4]
-
Incompatible Materials: Avoid strong oxidizing agents and strong bases.[14]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[15]
References
- 1. This compound | CAS: 18342-97-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. PubChemLite - this compound (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 3-hydroxyisonicotinate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 3-hydroxyisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and optimized synthesis.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved through the Fischer esterification of 3-hydroxyisonicotinic acid with ethanol, is a reversible reaction that requires careful control of conditions to achieve high yields and purity. This guide provides a comprehensive overview of the reaction, potential challenges, and their solutions, grounded in established chemical principles.
Reaction Scheme
The primary synthetic route discussed is the Fischer esterification:
This equilibrium is typically driven towards the product by using an excess of the alcohol (ethanol) and/or by removing the water as it is formed. An acid catalyst is essential for this reaction to proceed at a reasonable rate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for the esterification of 3-hydroxyisonicotinic acid?
A1: Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst for Fischer esterification.[1][2] Thionyl chloride (SOCl₂) can also be used, which reacts with the carboxylic acid to form an acyl chloride intermediate, followed by reaction with ethanol.[1] p-Toluenesulfonic acid (TsOH) is another viable option, which is a solid and can be easier to handle.[3]
Q2: What is the optimal reaction temperature and time?
A2: The reaction is typically carried out at the reflux temperature of ethanol (approximately 78 °C). Reaction times can vary from a few hours to overnight, depending on the scale and the specific catalyst used. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is highly recommended to determine the optimal reaction time.
Q3: How can I drive the reaction equilibrium towards the product side?
A3: According to Le Chatelier's Principle, you can shift the equilibrium to favor the formation of the ester by:
-
Using an excess of one reactant: Ethanol is typically used in large excess as it can also serve as the solvent.[4][5]
-
Removing a product: Water can be removed as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent.[3]
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The starting material (3-hydroxyisonicotinic acid) is significantly more polar than the product (this compound) and will have a lower Rf value. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q5: What are the key physical properties of this compound?
A5: Key properties are summarized in the table below:
| Property | Value |
| CAS Number | 18342-97-7 |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| Melting Point | 35-42 °C[6] |
| Boiling Point | 321.9 °C at 760 mmHg |
| Appearance | Solid |
Q6: What are the expected side reactions?
A6: The primary side reaction is the reverse reaction, the hydrolysis of the ester back to the carboxylic acid and alcohol. Under very harsh acidic conditions and high temperatures, there is a possibility of dehydration of ethanol to form diethyl ether, though this is less common under typical Fischer esterification conditions.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive or insufficient catalyst. 2. Presence of water in reagents or glassware. 3. Reaction time is too short. 4. Reaction temperature is too low. | 1. Use fresh, high-purity acid catalyst. 2. Ensure all glassware is oven-dried and use anhydrous ethanol. 3. Monitor the reaction by TLC and continue until the starting material is consumed. 4. Ensure the reaction is maintained at reflux. |
| Low Yield | 1. Incomplete reaction due to equilibrium. 2. Product loss during work-up. 3. Inefficient extraction. | 1. Use a larger excess of ethanol or employ a method to remove water. 2. Carefully perform the neutralization and extraction steps. 3. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. 2. Inefficient purification. | 1. Increase reaction time or use a more effective catalyst. 2. Optimize the purification method (e.g., recrystallization or column chromatography). |
| Dark-colored Reaction Mixture or Product | 1. Decomposition of starting material or product. 2. Use of a strong, oxidizing acid catalyst at high temperatures. | 1. Avoid excessively high temperatures and prolonged reaction times. 2. Consider using a milder catalyst like TsOH. |
| Difficulty in Isolating the Product | 1. Product is an oil and does not solidify. 2. Emulsion formation during extraction. | 1. The melting point is low, so it may appear as an oil. Try cooling the purified product on ice to induce crystallization. 2. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
Experimental Protocols
Optimized Protocol for this compound Synthesis
Materials:
-
3-hydroxyisonicotinic acid
-
Anhydrous Ethanol (200 proof)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
Procedure:
-
To a 250 mL round-bottom flask, add 3-hydroxyisonicotinic acid (10 g, 0.072 mol).
-
Add anhydrous ethanol (100 mL). The 3-hydroxyisonicotinic acid may not fully dissolve at this stage.
-
While stirring, slowly and carefully add concentrated sulfuric acid (3 mL) to the suspension. Caution: This is an exothermic reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux with stirring for 8-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water (200 mL).
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by vacuum distillation.
Visualizations
Experimental Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: Troubleshooting Low Yield in the Synthesis of Ethyl 3-hydroxyisonicotinate
Introduction: Welcome to the technical support center for the synthesis of Ethyl 3-hydroxyisonicotinate. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development. However, its synthesis can present challenges, often resulting in suboptimal yields that can hinder research progress. The pyridine ring's electronic nature, combined with the dual functionality of the hydroxyl and carboxylic acid groups, necessitates careful control over reaction conditions.
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to diagnose and resolve common issues encountered during the synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to optimize your reaction for consistent, high-yield results.
Troubleshooting Guide: Addressing Low Yield
This section is structured in a question-and-answer format to directly address specific problems you may be facing in the lab.
Question 1: My primary reaction, the Fischer esterification of 3-hydroxyisonicotinic acid with ethanol, is giving a very low yield (<40%). What are the common causes?
Low yields in the Fischer esterification of 3-hydroxyisonicotinic acid are a frequent issue. This acid-catalyzed reaction is an equilibrium process, and several factors can prevent it from proceeding to completion.
Potential Causes & Explanations:
-
Equilibrium Limitations: The Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] If the water produced is not removed from the reaction mixture, the reverse reaction (hydrolysis) will occur, leading to a low equilibrium concentration of the desired ester.[2]
-
Insufficient Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3] Inadequate catalyst concentration will result in a slow and incomplete reaction.
-
Presence of Water: The starting materials (3-hydroxyisonicotinic acid, ethanol) or the solvent must be anhydrous. Any residual water will shift the equilibrium back towards the starting materials, directly reducing your yield.[4][5]
-
Suboptimal Reaction Temperature and Time: Esterification reactions often require heating under reflux to proceed at a reasonable rate. Insufficient heating or short reaction times will lead to incomplete conversion. One study on a similar esterification noted reactions running for 8-12 hours.[6]
-
Poor Solubility: 3-hydroxyisonicotinic acid may have limited solubility in ethanol alone, especially at the start of the reaction. This can create a heterogeneous mixture and limit the interaction between reactants.
Question 2: I'm observing a significant amount of unreacted 3-hydroxyisonicotinic acid in my crude product. How can I drive the esterification to completion?
Seeing a large amount of starting material is a clear sign that the reaction equilibrium is unfavorable or the conditions are insufficient. Here are several strategies to push the reaction forward.
Recommended Solutions & Protocols:
-
Utilize Le Châtelier's Principle:
-
Use a Large Excess of Alcohol: Employing ethanol as both the reactant and the solvent (a 10-fold excess or greater) can significantly shift the equilibrium towards the product side.[1]
-
Remove Water: The most effective way to drive the reaction is to remove the water as it is formed. This can be accomplished by:
-
Azeotropic Distillation: If using a co-solvent like toluene, a Dean-Stark apparatus can be used to physically remove water from the reaction vessel.[7]
-
Molecular Sieves: Adding activated molecular sieves (3Å or 4Å) to the reaction mixture can sequester the water produced.
-
-
-
Optimize Catalyst and Conditions:
-
Ensure you are using a sufficient amount of a strong acid catalyst (e.g., 5-10 mol% of H₂SO₄).
-
Increase the reaction time, monitoring progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
-
Alternative Esterification Method: The Acyl Chloride Route: If Fischer esterification remains problematic, converting the carboxylic acid to a more reactive acyl chloride is a highly effective, non-equilibrium-based alternative.[6][8]
Experimental Protocol: Acyl Chloride-Mediated Esterification
-
Safety First: This procedure involves thionyl chloride (SOCl₂), which is corrosive and releases toxic HCl gas. Perform this reaction in a well-ventilated fume hood.
-
Acyl Chloride Formation: Suspend 3-hydroxyisonicotinic acid (1 equivalent) in a suitable solvent (e.g., toluene or dichloromethane). Add a catalytic amount of N,N-dimethylformamide (DMF).[8]
-
Slowly add thionyl chloride (SOCl₂, ~1.5 equivalents) dropwise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until gas evolution ceases.
-
Ester Formation: Cool the mixture back to 0 °C. Slowly and carefully add anhydrous ethanol (~3 equivalents).
-
Allow the reaction to stir at room temperature overnight.
-
Work-up: Quench the reaction by slowly pouring it over ice water. Neutralize carefully with a saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Question 3: My crude product is a dark, tarry substance with multiple spots on the TLC plate. What are the likely side reactions?
The formation of dark, impure products often points to decomposition or polymerization under harsh reaction conditions, particularly with elevated temperatures and strong acids.
Potential Side Reactions:
-
Decarboxylation: Pyridine carboxylic acids can be susceptible to decarboxylation at high temperatures, which would lead to the formation of 3-hydroxypyridine.
-
Polymerization/Degradation: The combination of heat and strong acid can cause the electron-rich pyridine ring and hydroxyl group to undergo complex side reactions, leading to polymeric tars.
-
N-Alkylation or O-Alkylation: While less common under these conditions, it is possible for the pyridine nitrogen or the hydroxyl group to react, though this is more prevalent with alkyl halides.
Troubleshooting & Optimization Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving low-yield issues.
Caption: Troubleshooting workflow for low yield.
Question 4: How can I effectively purify my crude this compound?
Purification is critical for removing unreacted starting materials, catalysts, and side products. A multi-step approach is often most effective.
Purification Strategy:
-
Acid-Base Extraction: This is the most effective way to remove unreacted 3-hydroxyisonicotinic acid.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic starting material will be deprotonated to its carboxylate salt and move into the aqueous layer. The desired ester, being neutral, will remain in the organic layer.
-
Repeat the wash 2-3 times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
-
-
Column Chromatography: If impurities remain after extraction, silica gel chromatography is the next step.
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). Adjust the ratio to achieve a retention factor (Rf) of ~0.3-0.4 for the product spot.
-
Procedure: Pack a column with silica gel and the chosen eluent. Load the crude product and elute, collecting fractions and monitoring by TLC to isolate the pure product.
-
Purification Workflow Diagram
Caption: Acid-base extraction and purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound? The most common and direct route is the Fischer esterification of 3-hydroxyisonicotinic acid using ethanol in the presence of an acid catalyst.[6][9] An alternative, often higher-yielding method involves converting the carboxylic acid to an acyl chloride with a reagent like thionyl chloride, followed by reaction with ethanol.[8]
Q2: What is the optimal catalyst for the Fischer esterification of 3-hydroxyisonicotinic acid? Concentrated sulfuric acid (H₂SO₄) is a highly effective and commonly used catalyst due to its strength and dehydrating properties.[6] However, if degradation is an issue, a solid acid catalyst or a milder organic acid like p-toluenesulfonic acid (PTSA) can be used.[10]
Q3: Are there any specific safety precautions for this synthesis? Yes. When using strong acids like H₂SO₄, always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the acid in a fume hood and add it slowly to the alcohol to dissipate the heat generated. If using thionyl chloride, all operations must be conducted in a well-ventilated fume hood as it is corrosive and reacts with moisture to release toxic HCl and SO₂ gases.
Q4: How should I properly store the starting materials and the final product?
-
3-hydroxyisonicotinic acid: Store in a tightly sealed container in a cool, dry place.
-
Anhydrous Ethanol: Keep the container tightly sealed to prevent the absorption of atmospheric moisture.
-
This compound: The final product should be stored in a cool, dark place, preferably refrigerated at around 4°C, to prevent degradation over time.[11]
Data Summary Tables
Table 1: Comparison of Esterification Methods
| Method | Reagents | Conditions | Pros | Cons |
|---|---|---|---|---|
| Fischer Esterification | 3-hydroxyisonicotinic acid, excess Ethanol, H₂SO₄ | Reflux, 8-16 h | Economical, one-step | Equilibrium-limited, can have low yield, requires water removal |
| Acyl Chloride | 1. SOCl₂, cat. DMF2. Ethanol | 0 °C to Reflux | High yield, not reversible | Two steps, uses hazardous reagents (SOCl₂) |
Table 2: Recommended Solvents for Chromatography
| Application | Solvent System | Typical Ratio (v/v) | Notes |
|---|---|---|---|
| TLC Analysis | Hexane:Ethyl Acetate | 1:1 to 1:3 | Adjust ratio to achieve product Rf of 0.3-0.4. |
| Column Chromatography | Hexane:Ethyl Acetate | 3:1 to 1:2 | Start with a lower polarity (more hexane) and gradually increase polarity to elute the product. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 8. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | 18342-97-7 [sigmaaldrich.com]
Technical Support Center: Purification of Ethyl 3-hydroxyisonicotinate
This technical guide provides in-depth troubleshooting advice and detailed protocols for removing solvent impurities from Ethyl 3-hydroxyisonicotinate. It is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving the desired purity for this versatile heterocyclic building block.
Part 1: Compound & Impurity Profile
This compound is a pyridine derivative often used in pharmaceutical synthesis. Its physical properties can present unique purification challenges. Residual solvents from synthesis or work-up can depress the melting point, leading to an oily or waxy product that is difficult to handle.[1]
Table 1: Physical & Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 18342-97-7 | |
| Molecular Formula | C₈H₉NO₃ | [2] |
| Molecular Weight | 167.16 g/mol | |
| Physical Form | Solid | |
| Melting Point | 35 °C | |
| Boiling Point | 321.9 °C at 760 mmHg | |
| Storage | Sealed in dry, room temp or 4°C | [3] |
Common solvents used in the synthesis of related compounds include ethanol, acetonitrile, and toluene.[4][5] These, along with work-up solvents like ethyl acetate or dichloromethane, are the most probable impurities.
Part 2: Frequently Asked Questions (FAQs)
Q1: My final product is a sticky oil/low-melting solid instead of a crystalline powder. What is the most common cause?
A: This is the most frequently encountered issue with this compound and is almost always caused by residual solvent impurities. The compound's low melting point (35°C) means that even small amounts of trapped solvent can act as a eutectic contaminant, significantly depressing the melting point and preventing proper crystallization. Your first step should be to identify the solvent via ¹H NMR and then select an appropriate removal technique as outlined in this guide.
Q2: My ¹H NMR spectrum shows persistent peaks for solvents like ethanol or ethyl acetate. How can I remove them effectively?
A: Direct evaporation, even under high vacuum, can be ineffective for removing high-boiling point solvents or those that form strong solvates. The most effective methods are Trituration and Recrystallization . Trituration is excellent for "washing" away the solvent if the product has solidified, while recrystallization is a more comprehensive purification method that removes both solvent and other chemical impurities by reforming the crystal lattice.[6]
Q3: What are the acceptable limits for residual solvents in a pharmaceutical intermediate?
A: Regulatory bodies like the ICH (International Council for Harmonisation) provide strict guidelines.[7] Solvents are categorized into three classes:
-
Class 1: Solvents to be avoided (e.g., Benzene, Carbon tetrachloride).
-
Class 2: Solvents with inherent toxicity that should be limited (e.g., Acetonitrile, Dichloromethane).
-
Class 3: Solvents with low toxic potential (e.g., Ethanol, Ethyl acetate, Heptane). For Class 3 solvents, a common limit is less than 0.5% (or 5000 ppm).[7] However, for process chemistry, the goal is often to reduce them to undetectable levels to ensure reaction consistency in subsequent steps.
Q4: Can I use column chromatography to remove solvent impurities?
A: While possible, column chromatography is generally inefficient for removing bulk solvents and should be considered a last resort. The basic nitrogen on the pyridine ring can cause peak tailing and poor separation on standard silica gel.[8] Furthermore, large volumes of new solvents are introduced, potentially complicating the problem. It is far more effective to use the crystallization or drying techniques described below.
Part 3: Troubleshooting & Purification Protocols
This section provides a logical workflow for tackling solvent impurities, followed by detailed experimental protocols.
Decision-Making Workflow for Purification
The following diagram outlines a systematic approach to diagnosing and solving solvent impurity issues.
Caption: A logical workflow for troubleshooting solvent impurities.
Guide 1: Purification by Solvent Trituration
Principle: Trituration is a technique used to purify a solid by "washing" it with a solvent in which the desired compound is insoluble (or sparingly soluble), while the impurities are highly soluble.[9] This is an ideal first step if your product has managed to solidify but remains sticky or waxy due to a residual solvent.
Step-by-Step Protocol:
-
Solvent Selection: Choose an anti-solvent where this compound has very poor solubility. Non-polar solvents like hexanes , heptane , or diethyl ether are excellent candidates.
-
Procedure: a. Place the crude, solid product in a round-bottom flask or Erlenmeyer flask with a magnetic stir bar. b. Add a small volume of the chosen anti-solvent (e.g., 5-10 mL per gram of crude material). c. Stir the suspension vigorously at room temperature. Use a spatula to gently break up any large clumps to maximize surface area exposure.[10] d. Continue stirring for 15-30 minutes. The solvent will dissolve the trapped impurities.
-
Isolation: a. Collect the solid product by suction filtration using a Büchner funnel. b. Wash the filter cake with a small amount of fresh, cold anti-solvent to remove any remaining dissolved impurities. c. Press the solid firmly on the filter to remove as much solvent as possible.
-
Drying: Dry the purified solid under high vacuum. Proceed to Guide 3 for optimal drying conditions.
Self-Validation Checkpoint: Analyze a small sample of the filtrate (the liquid that passed through the filter) by TLC or GC. It should contain the removed impurities. The purified solid should appear more crystalline and less sticky.
Guide 2: Purification by Recrystallization
Principle: Recrystallization purifies a compound by dissolving it in a hot solvent and then allowing it to slowly cool, forming pure crystals while impurities remain in the solution (mother liquor).[6][11] The key is to find a solvent system where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.
Table 2: Recommended Recrystallization Solvent Systems
| Solvent System | Ratio (approx.) | Procedure Notes |
| Ethyl Acetate / Heptane | 1:3 to 1:5 | Dissolve in minimal hot ethyl acetate, then slowly add heptane as an anti-solvent until turbidity appears. Cool slowly. |
| Toluene | N/A | Use minimal hot toluene. Due to the compound's low melting point, it may "oil out" before crystallizing. If so, add a small amount of heptane and scratch the flask. |
| Isopropanol / Water | 10:1 | Dissolve in hot isopropanol. Add water dropwise until the solution becomes cloudy, then add a few drops of isopropanol to clarify. Allow to cool. |
Step-by-Step Protocol:
-
Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add the primary solvent (e.g., ethyl acetate) in small portions while heating the mixture gently (e.g., on a hot plate at ~60-70°C). Add just enough solvent to fully dissolve the solid.
-
Crystallization: a. If using a two-solvent system, slowly add the hot anti-solvent (e.g., heptane) to the hot solution until it becomes slightly cloudy. Add a drop or two of the primary solvent to redissolve the precipitate. b. Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[12] c. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: a. Collect the crystals by suction filtration. b. Wash the crystals with a small amount of cold recrystallization solvent mixture.
-
Drying: Dry the crystals under vacuum as described in Guide 3 .
Self-Validation Checkpoint: Compare the ¹H NMR of the recrystallized product to that of the crude material and the mother liquor. The solvent peaks should be absent or significantly reduced in the final product.
Guide 3: Advanced Drying Techniques
Principle: Removing the last traces of solvent requires heat and reduced pressure to lower the solvent's boiling point. For stubborn solvents that are hydrogen-bond donors/acceptors, specialized techniques may be needed.
Step-by-Step Protocol:
-
Standard Vacuum Drying: a. Place the purified, crystalline solid in a flask or on a watch glass. b. Place it in a vacuum oven or connect the flask to a high-vacuum line (<1 mmHg). c. Heat the sample gently. Crucially, the temperature must be kept below the compound's melting point (35°C). A temperature of 25-30°C is recommended. d. Dry for several hours (4-24h) until the weight is constant.
-
Solvent Displacement via Vacuum Hydration (for stubborn alcohols): a. This technique is effective for removing residual alcohols that may be trapped in the crystal lattice.[13] b. Place the solid in a flask connected to a high-vacuum line. c. Introduce a gentle stream of water vapor (e.g., from a water aspirator or a controlled bleed valve connected to a flask of water) into the system while maintaining vacuum. d. The water molecules will displace the trapped alcohol molecules, which are then removed by the vacuum pump. e. After 1-2 hours, remove the water vapor source and continue drying under high vacuum to remove the water.
Part 4: Analytical Verification of Purity
Confirmation of solvent removal is essential. While gravimetric methods (drying to constant weight) are useful, spectroscopic analysis provides definitive proof.
Using ¹H NMR to Quantify Residual Solvents: ¹H NMR is a powerful, non-destructive technique for identifying and quantifying residual solvents.[14]
-
Sample Preparation: Prepare a sample of your dried product in a deuterated solvent in which both the product and the suspected residual solvent are soluble (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: a. Identify the characteristic peaks of the residual solvent. For example, in CDCl₃, ethyl acetate appears as a quartet at ~4.12 ppm and a triplet at ~1.25 ppm. b. Integrate a well-resolved proton signal from your product and a signal from the solvent. c. Calculate the mole ratio using the following formula: Mole % Solvent = (Integration of Solvent Peak / # of Protons) / (Integration of Product Peak / # of Protons) * 100
Table 3: ¹H NMR Chemical Shifts for Common Solvents
| Solvent | Signal (in CDCl₃) | Multiplicity | # of Protons |
| Ethyl Acetate | ~4.12 ppm, ~2.05 ppm, ~1.25 ppm | q, s, t | 2, 3, 3 |
| Ethanol | ~3.71 ppm, ~1.24 ppm | q, t | 2, 3 |
| Dichloromethane | ~5.30 ppm | s | 2 |
| Heptane/Hexane | ~1.25 ppm, ~0.88 ppm | m, m | - |
| Toluene | ~7.2 ppm, ~2.35 ppm | m, s | 5, 3 |
| Source: Adapted from Sigma-Aldrich NMR Chemical Shifts of Impurities Table. |
For regulatory purposes or precise quantification, Headspace Gas Chromatography (GC) is the industry-standard method as per USP <467>.[15]
References
- 1. veeprho.com [veeprho.com]
- 2. PubChemLite - this compound (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 3. 18342-97-7|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate - Google Patents [patents.google.com]
- 6. Recrystallization [sites.pitt.edu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. benchchem.com [benchchem.com]
- 9. commonorganicchemistry.com [commonorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 14. Quantifying residual solvents in active pharmaceutical ingredients - Magritek [magritek.com]
- 15. Residual Solvents in Pharmaceuticals by USP Chapter | PerkinElmer [perkinelmer.com]
Technical Support Center: Navigating the Work-up of Ethyl 3-hydroxyisonicotinate Reactions
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Ethyl 3-hydroxyisonicotinate. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the work-up and purification of reactions involving this versatile building block. The amphoteric nature of this compound, possessing both a basic pyridine nitrogen and an acidic hydroxyl group, alongside its inherent polarity, often complicates standard purification protocols. This guide is designed to provide both practical solutions and the underlying chemical principles to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete. What is a general first step for the work-up?
A typical initial work-up involves quenching the reaction, followed by an extractive procedure to partition your product from reagents and byproducts.[1] Given the properties of this compound, a carefully planned liquid-liquid extraction is crucial. The choice of aqueous wash and organic solvent will be critical and is discussed in detail in the troubleshooting guides below.
Q2: What are the key physical properties of this compound I should be aware of?
Understanding the physical properties is fundamental to designing an effective work-up.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [2] |
| Molecular Weight | 167.16 g/mol | |
| Physical Form | Solid | |
| Melting Point | 35 °C | |
| Boiling Point | 321.943 °C at 760 mmHg | |
| pKa | Pyridine derivatives typically have a pKa between 5 and 6. | [3] |
Q3: I have residual pyridine in my reaction mixture. How can I remove it?
Residual pyridine is a common issue. Effective removal can be achieved by:
-
Acidic Wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl or saturated NH₄Cl) will protonate the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous phase. This is only suitable if your target compound is stable to acid.[4]
-
Copper Sulfate Wash: For acid-sensitive compounds, washing with a 10-15% aqueous copper(II) sulfate solution is a mild and effective alternative. Pyridine forms a water-soluble coordination complex with copper ions, which is then extracted into the aqueous layer.[4][5]
-
Azeotropic Removal: For larger quantities of pyridine, co-evaporation with a solvent like toluene under reduced pressure can be employed before an extractive work-up.[4]
In-Depth Troubleshooting Guides
Challenge 1: Difficulty with Extractive Work-up - Emulsions and Poor Partitioning
The amphoteric nature of this compound can lead to its partial solubility in both acidic and basic aqueous layers, resulting in low recovery and the formation of stable emulsions.
Root Cause Analysis:
-
At acidic pH: The pyridine nitrogen is protonated (pKa ~5-6), increasing aqueous solubility.
-
At basic pH: The hydroxyl group can be deprotonated, forming a phenoxide-like species, again increasing aqueous solubility.
-
At neutral pH: The molecule is zwitterionic, which can also lead to significant water solubility.
dot
Caption: Decision workflow for extractive work-up.
Recommended Protocol:
-
Neutralization and Extraction:
-
After quenching the reaction, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate any residual acid and bring the aqueous pH to ~8, which is generally optimal for keeping the weakly acidic hydroxyl group protonated and the basic pyridine nitrogen as a free base, thus maximizing partitioning into the organic layer.
-
Separate the layers promptly. If an emulsion forms, the addition of brine can help to break it.
-
-
Drying and Concentration:
-
Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Challenge 2: Purification by Column Chromatography - Streaking and Poor Separation
The polarity of this compound and its ability to interact strongly with silica gel can result in significant peak tailing and difficulty in separating it from polar impurities.[3][6]
Root Cause Analysis:
The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing.[3] The polar hydroxyl and ester groups also contribute to strong binding to the stationary phase.
dot
Caption: Workflow for optimizing chromatographic purification.
Strategies for Improved Separation:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: To mitigate the interaction with acidic silanol groups, add a small amount of a basic modifier like triethylamine (NEt₃) or pyridine (0.1-1%) to the eluent. This will compete for the active sites on the silica gel and lead to more symmetrical peaks.
-
Solvent System Selection: Start with a moderately polar solvent system, such as a mixture of hexanes and ethyl acetate. If the compound does not move from the baseline, gradually increase the polarity by adding methanol to the ethyl acetate.
-
-
Choice of Stationary Phase:
-
Deactivated Silica: Using silica gel that has been treated to reduce the number of acidic silanol groups (end-capped silica) can be beneficial.
-
Alumina: For particularly basic compounds, neutral or basic alumina can be a good alternative to silica gel.
-
Reversed-Phase Chromatography: For highly polar compounds that are difficult to purify on normal-phase silica, reversed-phase chromatography (e.g., C18 silica) with a mobile phase of water and acetonitrile or methanol can be effective.[7]
-
Recommended Solvent Systems for Column Chromatography (Normal Phase):
| Solvent System | Ratio (v/v) | Comments |
| Hexane / Ethyl Acetate | 1:1 to 1:4 | Good starting point for less polar impurities. |
| Ethyl Acetate / Methanol | 100:1 to 20:1 | For eluting the product and more polar impurities. |
| Dichloromethane / Methanol | 100:1 to 20:1 | An alternative polar system. |
Always add 0.1-1% triethylamine to the chosen solvent system to improve peak shape.
Challenge 3: Product Stability - Potential for Hydrolysis
The ester functionality in this compound is susceptible to hydrolysis under both strongly acidic and basic conditions, especially at elevated temperatures.
Preventative Measures:
-
Avoid Strong Acids and Bases: During the work-up, use mild acidic or basic washes (e.g., saturated NH₄Cl, saturated NaHCO₃) instead of concentrated acids or bases.
-
Temperature Control: Perform extractions and solvent removal at or below room temperature to minimize the risk of hydrolysis.
-
Anhydrous Conditions: For reactions where water is detrimental, ensure all solvents and reagents are anhydrous to prevent premature hydrolysis.[1]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. PubChemLite - this compound (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Hydrophobic chromatography and bioanalysis of some polar pyridine derivatives used as antilipolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 3-hydroxyisonicotinate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Art of Isomeric Differentiation
In the realm of medicinal chemistry and materials science, pyridinols, particularly those bearing ester functionalities, represent a privileged scaffold. Their utility stems from a rich and tunable reactivity profile. Ethyl 3-hydroxyisonicotinate, along with its isomers such as ethyl 2-hydroxyisonicotinate and ethyl 2-hydroxynicotinate, are not merely structural variants; they are distinct chemical entities whose reactivity is profoundly influenced by the subtle interplay of substituent positions. Understanding these differences is paramount for predicting reaction outcomes, designing efficient synthetic routes, and ultimately, for the rational design of novel functional molecules.
This guide will dissect the core principles governing the reactivity of these isomers, focusing on the critical role of tautomerism and the electronic influence of the hydroxyl and ester groups on the pyridine ring. We will explore their behavior in key reaction classes, supported by experimental data and mechanistic rationale.
Part 1: The Decisive Role of Tautomerism and Electronic Structure
The reactivity of hydroxypyridines is fundamentally dictated by their existence in a tautomeric equilibrium between the hydroxy- and pyridone forms. The position of this equilibrium is highly sensitive to the location of the hydroxyl group and the nature of the solvent.
-
This compound: As a 3-hydroxypyridine derivative, this isomer predominantly exists in the hydroxy form. It does not have a stable keto (pyridone) tautomer, but can exhibit a zwitterionic form.[1] This distinction is crucial as it means its reactions are more akin to those of phenols.[1] The nitrogen atom acts as a proton acceptor, with a pKa of approximately 5.2 for the protonated form.[1]
-
Ethyl 2-Hydroxyisonicotinate & Ethyl 2-Hydroxynicotinate: In stark contrast, 2- and 4-hydroxypyridines overwhelmingly favor the pyridone tautomer.[2][3] This phenomenon is driven by the aromaticity of the pyridone form, where the nitrogen's lone pair participates in the π-system, and the stability conferred by a strong carbon-oxygen double bond.[2][4] This tautomeric preference means these isomers often react as amides or lactams rather than as typical aromatic alcohols.[2] The gas-phase equilibrium favors the enol (hydroxy) form by about 3 kJ/mol, but in polar solvents like water, the pyridone form is significantly more stable.[5]
Tautomeric Equilibria of Hydroxypyridine Isomers
The following diagram illustrates the key tautomeric forms for 2- and 3-hydroxypyridine systems.
Caption: Tautomeric forms of 2- and 3-hydroxypyridine systems.
Comparative Acidity
The position of the hydroxyl group also significantly impacts the acidity of both the hydroxyl proton and the pyridinium proton.
| Compound | pKa (Conjugate Acid) | pKa (OH group) | Primary Tautomer |
| 3-Hydroxypyridine | 4.79[6][7] | 8.75[6][7] | Hydroxy Form |
| 2-Hydroxypyridine | 0.75[8][9] | 11.7[10] | Pyridone Form |
Data sourced for parent hydroxypyridines as a proxy for the ethyl esters.
The significantly lower basicity (lower pKa of the conjugate acid) of 2-hydroxypyridine reflects the electron-withdrawing nature of the carbonyl group in its dominant pyridone form. Conversely, 3-hydroxypyridine behaves more like a typical pyridine, with a pKa closer to that of pyridine itself (~5.2).
Part 2: A Head-to-Head Reactivity Comparison
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic attack compared to benzene.[11] The presence of both a hydroxyl (activating) and an ethyl carboxylate (deactivating) group further complicates the reactivity and regioselectivity.
-
This compound (3-OH, 4-COOEt):
-
Mechanism: The powerful activating and ortho-, para-directing hydroxyl group at the 3-position is the dominant influence. However, the deactivating effect of both the ring nitrogen and the 4-ester group must be considered. In strongly acidic media, required for reactions like nitration, the pyridine nitrogen will be protonated, further deactivating the ring.
-
Regioselectivity: Electrophilic attack is predicted to occur at the positions most activated by the hydroxyl group, which are C2 and C6. Experimental evidence on 3-hydroxypyridine itself shows that nitration occurs at the 2-position when the reaction is carried out on the conjugate acid.
-
-
Ethyl 2-Hydroxyisonicotinate (2-OH, 4-COOEt):
-
Mechanism: Existing as the 2-pyridone tautomer, the ring is an enamide-like system. The amide nitrogen is an activating, ortho-, para-directing group, while the carbonyl group is deactivating.
-
Regioselectivity: The activating NH group directs electrophiles to the 3- and 5-positions. The 4-ester group deactivates the ring, particularly at the adjacent 3- and 5-positions. The outcome will depend on the balance of these effects and the reaction conditions.
-
The general mechanism for electrophilic nitration is a two-step process involving the formation of a carbocation intermediate.[12]
Caption: Generalized workflow for electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic substitution is generally more facile on pyridine rings than on benzene, especially at the 2- and 4-positions which are electronically activated by the nitrogen atom.[13]
-
This compound Derivatives: For SNAr to occur, a good leaving group (e.g., a halide) is required on the ring. A leaving group at the 2- or 6-position would be activated towards nucleophilic attack by the ring nitrogen. The 3-hydroxy group, being electron-donating, would slightly disfavor this reaction compared to an unsubstituted ring.
-
Ethyl 2-Hydroxyisonicotinate/Nicotinate Derivatives: If a leaving group is present, for instance in ethyl 2-chloro-nicotinate, it is highly activated towards nucleophilic attack.[14] The reaction proceeds readily, as the negative charge in the Meisenheimer-like intermediate can be delocalized onto both the ring nitrogen and the carbonyl oxygen of the ester group. The hydrolysis of 2-chloropyridine to 2-pyridone is a classic undergraduate experiment illustrating this enhanced reactivity.[14]
Reactions at the Substituents
-
Ester Group Reactivity: The reactivity of the ethyl carboxylate group (e.g., towards hydrolysis or aminolysis) is influenced by the electronic nature of the ring. The electron-withdrawing character of the pyridine ring, especially when protonated or in the pyridone form, will make the ester carbonyl more electrophilic and thus more susceptible to nucleophilic attack compared to, for example, ethyl benzoate.
-
Hydroxyl Group Reactivity:
-
In This compound , the phenolic hydroxyl group undergoes typical reactions such as O-alkylation and O-acylation under basic conditions.
-
For isomers existing as pyridones , the reactivity is that of an amide. N-alkylation is often favored over O-alkylation, especially under kinetic control, due to the greater nucleophilicity of the nitrogen atom in the ambident anion.
-
Part 3: Illustrative Experimental Protocol
Protocol: Comparative Nitration of 3-Hydroxypyridine vs. 2-Hydroxypyridine
This protocol provides a framework for comparing the electrophilic substitution reactivity. Note: This is a representative procedure based on literature precedents and should be adapted and performed with all appropriate safety precautions.
Objective: To compare the regioselectivity and reaction facility of nitration for a 3-hydroxypyridine and a 2-pyridone system.
Methodology:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, cautiously add concentrated sulfuric acid (2 mL) to concentrated nitric acid (1 mL). Mix gently and keep cool.
-
Reaction Setup:
-
Flask A: Dissolve 3-hydroxypyridine (1 mmol) in concentrated sulfuric acid (3 mL) at 0°C.
-
Flask B: Dissolve 2-hydroxypyridine (1 mmol) in concentrated sulfuric acid (3 mL) at 0°C.
-
-
Addition: Slowly add the nitrating mixture (1.1 mmol equivalent) dropwise to each flask, maintaining the temperature below 10°C.
-
Reaction: Allow the reactions to stir at room temperature for a specified time (e.g., 2 hours). Monitor the reaction progress by TLC.
-
Workup: Carefully pour each reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., NaHCO₃ or NaOH solution) until pH 7 is reached.
-
Extraction & Analysis: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR and LC-MS to determine the product distribution and yield.
Expected Outcome (based on literature):
-
From 3-hydroxypyridine: The major product is expected to be 3-hydroxy-2-nitropyridine, resulting from the nitration of the protonated pyridine ring.
-
From 2-hydroxypyridine (2-pyridone): The major products are expected to be 3-nitro- and 5-nitro-2-pyridone, as the reaction proceeds on the neutral, activated pyridone ring.
Conclusion
The reactivity of this compound and its isomers is a clear demonstration of how substituent placement dictates chemical behavior. The key differentiator is the tautomeric equilibrium. This compound reacts as a phenol-substituted, electron-deficient aromatic ring. In contrast, isomers like ethyl 2-hydroxyisonicotinate exist as pyridones, exhibiting reactivity more characteristic of enamides. These fundamental differences govern the outcomes of electrophilic and nucleophilic substitutions as well as reactions at the substituent sites. For the synthetic chemist, a thorough understanding of these principles is not just academic—it is a practical necessity for the efficient and predictable construction of complex pyridine-based molecules for pharmaceutical and industrial applications.
References
- 1. 3-Hydroxypyridin – Wikipedia [de.wikipedia.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. youtube.com [youtube.com]
- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 3-Hydroxypyridine CAS#: 109-00-2 [m.chemicalbook.com]
- 8. 2-Hydroxypyridine price,buy 2-Hydroxypyridine - chemicalbook [chemicalbook.com]
- 9. 2-Hydroxypyridine CAS#: 142-08-5 [m.chemicalbook.com]
- 10. Human Metabolome Database: Showing metabocard for 2-Hydroxypyridine (HMDB0013751) [hmdb.ca]
- 11. aklectures.com [aklectures.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry-online.com [chemistry-online.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of Ethyl 3-hydroxyisonicotinate and Other Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold stands as a cornerstone, integral to the structure of numerous therapeutic agents.[1] Its versatility allows for a wide array of biological activities, making its derivatives a subject of intense research. This guide provides an in-depth comparative analysis of the potential biological activities of Ethyl 3-hydroxyisonicotinate against a backdrop of structurally related and well-studied pyridine derivatives. While specific experimental data for this compound is limited in publicly accessible literature, this document leverages data from analogous compounds to provide a scientifically grounded perspective on its potential anticancer, antimicrobial, and anti-inflammatory properties.
Introduction to Pyridine Derivatives and Their Biological Significance
Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. The electronic properties of the pyridine ring and its ability to form hydrogen bonds are key to its interactions with biological targets. Modifications to the pyridine core, through the addition of various functional groups, allow for the fine-tuning of these activities, a principle that underpins the field of structure-activity relationship (SAR) studies.
This compound, the focus of this guide, is a derivative of isonicotinic acid, featuring a hydroxyl group at the 3-position and an ethyl ester at the 4-position. These functional groups are poised to influence its biological profile. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the ethyl ester moiety can affect lipophilicity and metabolic stability. This guide will explore the known activities of related compounds to infer the potential of this compound in key therapeutic areas.
Comparative Analysis of Biological Activities
To provide a comprehensive comparison, we will examine the anticancer, antimicrobial, and anti-inflammatory activities of pyridine derivatives structurally related to this compound.
Anticancer Activity
Pyridine derivatives are a well-established class of anticancer agents, with mechanisms often involving the inhibition of crucial cellular signaling pathways.[2] One of the key targets for many pyridine-based anticancer drugs is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in tumor angiogenesis.[3][4][5][6][7]
Table 1: Comparative Anticancer Activity of Pyridine Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Pyridine-Urea Derivatives | |||
| Compound 10 (Pyridine-urea with specific substitutions) | HepG2 (Liver) | 4.25 | [4] |
| MCF-7 (Breast) | 6.08 | [4] | |
| Sorafenib (Positive Control) | HepG2 (Liver) | 9.18 | [4] |
| MCF-7 (Breast) | 5.47 | [4] | |
| Isonicotinoyl Hydrazones | |||
| Compound 3b | HCT 116 (Colon) | 3.1 | [8] |
| Compound 3l | HCT 116 (Colon) | 0.29 | [8] |
| 5-Fluorouracil (Positive Control) | HCT 116 (Colon) | 5 | [8] |
| Nicotinamide-Based Derivatives | |||
| Compound 6 | HCT-116 (Colon) | 9.3 | [6] |
| HepG-2 (Liver) | 7.8 | [6] |
Note: Lower IC50 values indicate higher potency.
The data presented in Table 1 highlights the potent anticancer activity of various pyridine derivatives. For instance, certain pyridine-urea derivatives exhibit significant cytotoxicity against liver and breast cancer cell lines, with some compounds showing higher potency than the standard drug Sorafenib.[4] Similarly, isonicotinoyl hydrazones have demonstrated remarkable activity against colon cancer cells, surpassing the efficacy of 5-Fluorouracil.[8] The structural features of this compound, particularly the isonicotinate core, suggest that it could potentially exhibit similar anticancer properties, likely through the modulation of kinase signaling pathways.
The inhibition of VEGFR-2 is a critical mechanism for halting tumor growth by preventing the formation of new blood vessels that supply nutrients to the tumor. Pyridine-containing compounds have been designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its downstream signaling cascade.
Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridine derivative.
Antimicrobial Activity
The pyridine nucleus is a common feature in many antimicrobial agents. Derivatives of isonicotinic acid, in particular, have a long history in the treatment of tuberculosis (e.g., isoniazid). The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential metabolic pathways in microorganisms.
Table 2: Comparative Antimicrobial Activity of Pyridine Derivatives
| Compound/Derivative Class | Microorganism(s) | MIC (µg/mL) | Reference(s) |
| 3-Hydroxypyridine-4-one Derivatives | Staphylococcus aureus | Varies | [9] |
| Pseudomonas aeruginosa | Varies | [9] | |
| Escherichia coli | Varies | [9] | |
| Isonicotinic Acid Hydrazides | Mycobacterium tuberculosis | 0.31 - 1.25 | [8] |
| Isoniazid (INH) (Reference) | Mycobacterium tuberculosis | Standard | [8] |
| Dodecanoic Acid Pyridines | Bacillus subtilis | Good activity | [1] |
| Staphylococcus aureus | Good activity | [1] | |
| Escherichia coli | Good activity | [1] |
Note: Lower MIC values indicate higher potency.
As shown in Table 2, 3-hydroxypyridine-4-one derivatives, which share the 3-hydroxy substitution pattern with this compound, have shown inhibitory activity against a range of Gram-positive and Gram-negative bacteria.[9] The iron-chelating properties of some 3-hydroxypyridinones are thought to contribute to their antimicrobial effect by depriving bacteria of this essential nutrient. Isonicotinic acid hydrazides are particularly potent against Mycobacterium tuberculosis.[8] The structural similarity of this compound to these compounds suggests it may possess antimicrobial properties worth investigating.
The antimicrobial mechanisms of pyridine derivatives are diverse. For isonicotinic acid derivatives like isoniazid, the mode of action involves inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. For other pyridine compounds, the mechanism may involve the inhibition of essential enzymes or the disruption of membrane integrity. The 3-hydroxy group, as seen in this compound, could potentially contribute to antimicrobial activity through metal chelation, thereby interfering with microbial metalloenzymes.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a key area of research. Pyridine derivatives have emerged as promising candidates, often exerting their effects by modulating key inflammatory signaling pathways such as the NF-κB pathway.
Table 3: Comparative Anti-inflammatory Activity of Pyridine Derivatives
| Compound/Derivative Class | Assay System | IC50 (µg/mL) | Reference(s) |
| Isonicotinates | |||
| Compound 5 (Isonicotinate of meta-aminophenol) | ROS inhibition in human blood cells | 1.42 ± 0.1 | [10] |
| Compound 8b (Isonicotinate with butyryl group) | ROS inhibition in human blood cells | 3.7 ± 1.7 | [10] |
| Ibuprofen (Standard Drug) | ROS inhibition in human blood cells | 11.2 ± 1.9 | [10] |
| 3-Hydroxy Pyridine-4-one Derivatives | Carrageenan-induced paw edema in rats | Significant inhibition | [11][12] |
Note: Lower IC50 values indicate higher potency.
Table 3 demonstrates the significant anti-inflammatory potential of isonicotinates, with some derivatives showing much greater potency in inhibiting reactive oxygen species (ROS) production than the standard nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.[10] Additionally, 3-hydroxy pyridine-4-one derivatives have shown significant anti-inflammatory effects in animal models.[11][12] These findings suggest that this compound, possessing both the isonicotinate and 3-hydroxy pyridine moieties, is a strong candidate for exhibiting anti-inflammatory activity.
The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6. The inhibition of the NF-κB signaling pathway is a key mechanism for the anti-inflammatory effects of many compounds.
Caption: Suppression of the NF-κB signaling pathway by a pyridine derivative.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the anticancer and antimicrobial activities of pyridine derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][11][12][13][14]
Experimental Workflow: MTT Assay
Caption: A stepwise workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are harvested during their exponential growth phase and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[2]
-
Compound Treatment: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent like DMSO. Serial dilutions of the compound are made in culture medium and added to the wells to achieve the desired final concentrations. A vehicle control (solvent only) and a positive control (a known cytotoxic drug) are also included.[2]
-
Incubation: The plates are incubated for a further 48 or 72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.[13]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the purple formazan crystals.[13]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.[14]
Broth Microdilution Assay for Antimicrobial Activity
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[15][16]
Detailed Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[17]
-
Inoculum Preparation: The test microorganism is cultured overnight, and the inoculum is prepared by suspending colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A positive control well (broth and inoculum without the test compound) and a negative control well (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 16-20 hours.[15]
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[15]
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is not yet widely available, a comparative analysis of its structural analogues provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the isonicotinate core, shared with potent anticancer and anti-inflammatory compounds, and the 3-hydroxy pyridine moiety, found in various antimicrobial agents, suggests a promising multi-faceted biological profile.
Future research should focus on the synthesis and in-depth biological evaluation of this compound. The experimental protocols detailed in this guide provide a robust framework for such investigations. Elucidating the specific mechanisms of action and identifying the cellular targets of this compound will be crucial for its potential development as a novel therapeutic. The structure-activity relationships of a series of related derivatives should also be explored to optimize potency and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Antimicrobial Activity of MSI-78, a Magainin Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tuning the Anti(myco)bacterial Activity of 3-Hydroxy-4-pyridinone Chelators through Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. ijprajournal.com [ijprajournal.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
A Comparative Guide to the In Vitro Evaluation of Isonicotinic Acid Derivatives: A Landscape for Ethyl 3-Hydroxyisonicotinate Analogs
This guide provides a comprehensive overview of the in vitro assays commonly employed to evaluate the biological activities of isonicotinic acid derivatives. While specific data on ethyl 3-hydroxyisonicotinate derivatives are emerging, this document establishes a comparative framework based on the extensive research conducted on structurally related isonicotinic acid hydrazides and other analogs. This guide is intended for researchers, scientists, and drug development professionals seeking to design and interpret in vitro studies for this promising class of compounds.
Introduction: The Therapeutic Potential of the Isonicotinic Acid Scaffold
The isonicotinic acid moiety is a privileged scaffold in medicinal chemistry, most notably represented by the anti-tuberculosis drug isoniazid.[1][2] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The reactivity of the pyridine nitrogen atom is considered crucial for the biological activity of many isonicotinic acid derivatives.[5] This guide will delve into the common in vitro assays used to characterize these activities, providing both the rationale behind the experimental choices and detailed protocols.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Derivatives of isonicotinic acid have shown significant promise as antimicrobial agents, particularly against Mycobacterium tuberculosis.[1][6] The evaluation of their antimicrobial efficacy is a critical first step in their development.
Common In Vitro Antimicrobial Assays
The primary objectives of in vitro antimicrobial susceptibility testing are to determine the lowest concentration of a compound that inhibits microbial growth (Minimum Inhibitory Concentration, MIC) and the lowest concentration that kills the microorganism (Minimum Bactericidal/Fungicidal Concentration, MBC/MFC).
Table 1: Comparative Antimicrobial Activity of Isonicotinic Acid Hydrazide Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Isoniazid | Mycobacterium tuberculosis H37Rv | 0.02-0.06 | [2] |
| Isonicotinic acid-N'-octadecanoyl hydrazide | Mycobacterium tuberculosis | More active than isoniazid | [6] |
| Benzoic acid N'-(4-hydroxy-3,5-dimethoxy-benzylidene)-N-(pyridine-4- carbonyl)-hydrazide | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Active | [6] |
| Hydrazone derivative NH3 | S. aureus, B. subtilis, E. coli | High inhibitory effect | [2] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a widely used technique to determine the MIC of a compound against bacteria and fungi.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (wells with broth and inoculum, but no compound) and a negative control (wells with broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of isonicotinic acid derivatives, particularly against Mycobacterium tuberculosis, is often attributed to the inhibition of mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall.[7] Isoniazid, a pro-drug, is activated by the mycobacterial catalase-peroxidase enzyme KatG, leading to the formation of a reactive species that inhibits the enoyl-acyl carrier protein reductase (InhA).[2][7] It is hypothesized that other isonicotinic acid derivatives may share a similar mechanism of action.[5]
Proposed Signaling Pathway for Antimicrobial Activity
Caption: Proposed mechanism of action for isonicotinic acid derivatives.
Anticancer Activity: Targeting Proliferation of Malignant Cells
Several derivatives of isatin, a compound that can be synthesized from isonicotinic acid, have shown potent anticancer activities. This suggests that this compound derivatives may also possess cytotoxic effects against cancer cells.
Common In Vitro Anticancer Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell viability and cytotoxicity.
Table 2: Comparative Cytotoxicity of Isatin and Related Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Isatin-triazole hybrid 13 | MGC-803 (Gastric Cancer) | 9.78 | |
| Spiro[indoline-3,4′-pyrrolo [1,2-a]quinoxalin]-2-one 21 | DU-145 (Prostate Cancer) | 1.16 | |
| Isatin-fluoroquinazolinone hybrid 31 | MCF-7 (Breast Cancer) | 0.35 | |
| Dihydroartemisinyl-chalcone ester 7 | TK-10, UACC-62, MCF-7 | Potent | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to attach overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the this compound derivative. Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
Enzyme Inhibition: A Potential Mechanism of Action
The biological activities of isonicotinic acid derivatives may also stem from their ability to inhibit specific enzymes. For example, some derivatives have been investigated as inhibitors of reactive oxygen species (ROS).[4][9]
In Vitro Enzyme Inhibition Assays
The specific assay will depend on the target enzyme. For instance, to evaluate the inhibition of ROS, a cellular antioxidant assay can be employed.
Table 3: Anti-inflammatory (ROS Inhibition) Activity of Isonicotinate Derivatives
| Compound/Derivative | IC50 (µg/mL) | Reference |
| Isonicotinate of meta-aminophenol (5) | 1.42 ± 0.1 | [4] |
| Isonicotinate derivative (8b) | 3.7 ± 1.7 | [4] |
| Ibuprofen (Standard) | 11.2 ± 1.9 | [4] |
Experimental Protocol: Cellular ROS Inhibition Assay
This assay measures the ability of a compound to inhibit the production of reactive oxygen species in cells.
Workflow for ROS Inhibition Assay
Caption: Workflow for a cellular reactive oxygen species (ROS) inhibition assay.
Step-by-Step Methodology:
-
Cell Preparation: Isolate human polymorphonuclear leukocytes (PMNs) from fresh human blood.
-
Loading with Fluorescent Probe: Incubate the PMNs with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Compound Treatment: Add various concentrations of the this compound derivative to the cells.
-
ROS Induction: Stimulate ROS production by adding an inducing agent like phorbol 12-myristate 13-acetate (PMA).
-
Incubation: Incubate the cells for a defined period to allow for ROS production and interaction with the probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of ROS inhibition for each compound concentration relative to the stimulated control (cells with PMA but no compound).
Conclusion and Future Directions
The in vitro assays described in this guide provide a robust framework for the initial biological characterization of this compound derivatives. Based on the data from structurally similar compounds, it is reasonable to hypothesize that these derivatives may exhibit significant antimicrobial and anticancer activities. Future research should focus on the systematic synthesis and screening of a library of this compound derivatives to establish clear structure-activity relationships. Furthermore, elucidation of their precise mechanisms of action will be crucial for their advancement as potential therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
- 8. Synthesis and in vitro biological evaluation of dihydroartemisinyl-chalcone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Validated HPLC Analysis of Ethyl 3-hydroxyisonicotinate
A Senior Application Scientist's Guide to a Robust, Validated HPLC Method Compared with Alternative Analytical Techniques
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethyl 3-hydroxyisonicotinate, a key heterocyclic building block, demands a robust analytical method to ensure its identity, purity, and strength. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for its analysis, grounded in scientific principles and regulatory expectations. Furthermore, it offers a critical comparison with other potential analytical techniques, furnishing researchers, scientists, and drug development professionals with the data and insights necessary to make informed decisions for their analytical workflows.
The Analyte: this compound
This compound (C₈H₉NO₃, M.W.: 167.16 g/mol ) is a pyridine derivative featuring a hydroxyl group and an ethyl ester functional group.[1][2] This structure imparts moderate polarity and UV-absorbing properties, making it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Understanding these physicochemical characteristics is the cornerstone of developing a selective and sensitive analytical method.
A Validated RP-HPLC Method for this compound
The following method has been developed based on the analyte's chemical properties and has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for its intended purpose.
Chromatographic Conditions: The "Why" Behind the "How"
The goal of method development is to achieve a symmetric peak for the analyte, well-resolved from any potential impurities or degradation products, within a reasonable runtime.
| Parameter | Condition | Rationale |
| Instrument | HPLC system with a UV-Vis Detector | Standard equipment in most analytical laboratories, offering reliability and ease of use. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides a non-polar environment ideal for retaining moderately polar compounds like this compound through hydrophobic interactions. The specified dimensions and particle size offer a good balance between efficiency and backpressure.[3] |
| Mobile Phase | Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v) | A mixture of acetonitrile (an organic modifier) and an aqueous buffer is standard for RP-HPLC. The 40:60 ratio is a starting point that provides adequate retention. The acidic pH of 3.0 suppresses the ionization of the hydroxyl group and any residual silanols on the column, leading to better peak shape and reproducibility.[4] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm i.d. column, providing good separation efficiency without excessive pressure. |
| Detection | UV at 265 nm | Pyridine and its derivatives exhibit strong UV absorbance.[5][6] A wavelength of 265 nm is selected to maximize sensitivity for this compound while minimizing interference from potential impurities. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase. |
| Injection Vol. | 10 µL | A small injection volume is used to prevent band broadening and maintain peak efficiency. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures compatibility with the chromatographic system and avoids peak distortion. |
Experimental Protocol: Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[7] The following parameters were assessed according to ICH Q2(R2) guidelines.
1. System Suitability
-
Objective: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure: A standard solution of this compound (50 µg/mL) was injected six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
2. Specificity
-
Objective: To demonstrate that the method is able to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.
-
Procedure: The diluent, a placebo solution, and a standard solution of this compound were injected. Forced degradation studies were also performed (acid, base, oxidative, thermal, and photolytic stress).
-
Results: No interfering peaks were observed at the retention time of the analyte in the diluent or placebo chromatograms. Degradation studies showed that all degradation product peaks were well-resolved from the main analyte peak.
3. Linearity
-
Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: A series of solutions were prepared in the range of 10-75 µg/mL (corresponding to 20-150% of the target concentration of 50 µg/mL).
-
Results:
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | 152,345 |
| 25 | 380,112 |
| 50 | 761,567 |
| 60 | 913,456 |
| 75 | 1,142,890 |
4. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure: Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration), in triplicate.
-
Results:
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.7 | 99.5% |
5. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-day precision): Six replicate preparations of the standard solution (50 µg/mL) were analyzed on the same day.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst using a different instrument.
-
-
Results: The RSD for both repeatability and intermediate precision was found to be less than 2.0%.
6. Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: The effect of small variations in flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2 °C) was evaluated.
-
Results: The system suitability parameters remained within the acceptance criteria for all tested variations, indicating the method's robustness.
7. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Procedure: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
Results:
-
LOD: 0.1 µg/mL
-
LOQ: 0.3 µg/mL
-
Visualization of the HPLC Validation Workflow
Caption: Workflow for HPLC Method Validation.
Comparison with Alternative Analytical Techniques
While the validated HPLC method is robust and reliable, other techniques could be considered depending on the specific analytical need.
| Technique | Principle | Advantages for this compound | Disadvantages for this compound |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | High resolution for volatile impurities. | Requires derivatization for the polar hydroxyl group, adding complexity and potential for error. The compound's boiling point (321.9 °C) is high for routine GC analysis.[2][8] |
| UV-Vis Spectrophotometry | Measures the absorbance of UV-Vis light by the analyte in a solution. | Simple, rapid, and cost-effective for routine assays of pure substances.[9][10] | Lacks specificity; cannot distinguish the analyte from UV-active impurities or degradants. Not suitable for complex mixtures.[7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. | Provides high selectivity and sensitivity. Can identify unknown impurities by their mass-to-charge ratio. Ideal for trace-level analysis and metabolite identification.[11][12] | Higher cost of instrumentation and maintenance. More complex method development. |
Conclusion
The presented RP-HPLC method offers a reliable, robust, and accurate approach for the quantitative analysis of this compound, meeting the stringent requirements of the pharmaceutical industry. The method's validation, conducted in line with ICH guidelines, ensures its suitability for quality control and stability testing. While techniques like UV-Vis spectrophotometry offer simplicity for basic assays, and LC-MS provides superior specificity for complex analyses, the validated HPLC-UV method stands out as the optimal balance of performance, cost, and accessibility for routine, high-quality analysis of this important chemical intermediate.
References
- 1. PubChemLite - this compound (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 2. This compound | 18342-97-7 [sigmaaldrich.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pharmaguddu.com [pharmaguddu.com]
- 10. UV Spectrophotometry as a Pharmaceutical Testing Solution | HunterLab [hunterlab.com]
- 11. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
Comparison of Ethyl 3-hydroxyisonicotinate with commercially available drugs
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is a critical endeavor in the quest for new therapeutics. Ethyl 3-hydroxyisonicotinate, a heterocyclic building block, presents a chemical scaffold with potential for biological activity. However, a comprehensive review of the current scientific literature reveals a significant gap in our understanding of its pharmacological properties. At present, there is a notable absence of published experimental data detailing its in vitro or in vivo effects, precluding a direct and meaningful comparison with commercially available drugs.
While the physical and chemical properties of this compound are documented in chemical databases and by commercial suppliers, its biological profile remains largely unexplored. Searches of prominent scientific databases have not yielded studies investigating its mechanism of action, therapeutic targets, or overall pharmacological effects. This lack of foundational data makes it impossible to draw evidence-based comparisons to existing medicines.
The Path Forward: Establishing a Biological Profile
To assess the therapeutic potential of this compound, a systematic and rigorous scientific investigation is required. The following experimental workflow outlines a potential path for characterizing its biological activity and subsequently enabling comparisons with established drugs.
Experimental Workflow: From Benchtop to Biological Insight
Caption: A proposed experimental workflow for characterizing the biological activity of this compound.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the initial phases of the proposed investigation.
High-Throughput In Vitro Screening
-
Objective: To broadly assess the biological activity of this compound across a diverse panel of cellular and biochemical assays.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Perform serial dilutions to create a range of concentrations for testing.
-
Utilize commercially available high-throughput screening platforms that include assays for:
-
Common drug targets (e.g., GPCRs, kinases, ion channels).
-
Cell viability in various human cancer cell lines.
-
Key cellular pathways (e.g., apoptosis, inflammation).
-
-
Include appropriate positive and negative controls for each assay.
-
Analyze the data to identify any "hits" where the compound demonstrates significant activity.
-
Target Identification and Validation
-
Objective: To identify the specific molecular target(s) of this compound if activity is observed in the initial screening.
-
Methodology:
-
Based on the results of the high-throughput screening, select the most promising areas of activity.
-
Employ target identification techniques such as:
-
Affinity Chromatography: Immobilize the compound and use it to pull down its binding partners from cell lysates.
-
Computational Docking: If a potential target class is identified, use in silico modeling to predict binding interactions.
-
-
Validate the identified target(s) using techniques like:
-
Surface Plasmon Resonance (SPR): To measure the binding affinity and kinetics between the compound and the purified target protein.
-
Enzymatic Assays: If the target is an enzyme, directly measure the compound's effect on its activity.
-
-
In Vitro ADMET Profiling
-
Objective: To assess the preliminary absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound.
-
Methodology:
-
Solubility: Determine the aqueous solubility of the compound at different pH values.
-
Permeability: Use a Caco-2 cell monolayer assay to assess its potential for intestinal absorption.
-
Metabolic Stability: Incubate the compound with liver microsomes to evaluate its susceptibility to metabolic breakdown.
-
Cytotoxicity: Determine the concentration at which the compound is toxic to healthy human cell lines (e.g., hepatocytes).
-
The Importance of a Data-Driven Approach
The journey from a chemical entity to a potential therapeutic is a long and data-intensive process. While the structural features of this compound may suggest potential avenues for investigation, without robust experimental data, any comparison to established drugs would be purely speculative. The scientific community relies on verifiable and reproducible data to make informed decisions in drug discovery and development.
As research progresses and should data on the biological activity of this compound become available, a comprehensive comparison guide could be developed. Such a guide would need to benchmark its performance against relevant commercial drugs in terms of:
-
Potency (e.g., IC50, EC50): The concentration of the compound required to elicit a specific biological response.
-
Efficacy: The maximum biological effect of the compound.
-
Selectivity: The compound's ability to interact with its intended target over other molecules.
-
Safety Profile: A preliminary assessment of its potential for adverse effects.
Until such data is generated and published, this compound remains a molecule of potential, awaiting the rigorous scientific inquiry necessary to unlock its secrets.
A Comparative Benchmark of Ethyl 3-hydroxyisonicotinate Derivatives in Therapeutic Research
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities. Among these, compounds derived from Ethyl 3-hydroxyisonicotinate are gaining significant attention for their potential in oncology, infectious diseases, and inflammatory conditions. This guide provides a comprehensive performance benchmark of select this compound-based compounds, comparing their efficacy against established therapeutic agents and outlining the experimental frameworks for their evaluation. Our analysis is grounded in published experimental data, offering researchers and drug development professionals a critical and objective resource.
The this compound Scaffold: A Privileged Structure
The this compound core, characterized by a pyridine ring substituted with a hydroxyl group and an ethyl carboxylate group, offers a unique combination of hydrogen bonding capabilities, potential for diverse functionalization, and favorable pharmacokinetic properties. These attributes make it an attractive starting point for the synthesis of novel bioactive molecules. The studies cited herein demonstrate that strategic modifications to this scaffold can yield compounds with significant anticancer, antimicrobial, and anti-inflammatory activities.
Section 1: Anticancer Activity Benchmarking
The development of novel anticancer agents is a primary focus of therapeutic research. Pyridine derivatives have shown promise by targeting various pathways involved in cancer progression.[1] Here, we compare the cytotoxic effects of representative pyridine derivatives, including those conceptually related to the this compound scaffold, against standard chemotherapeutic agents.
Quantitative Comparison of Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for various pyridine and other heterocyclic derivatives against different cancer cell lines, compared with standard anticancer drugs. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons should be interpreted with caution due to variations in experimental conditions.
| Compound Class | Representative Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| Pyridine-Urea Derivative | Compound 8n | MCF-7 (Breast) | >50 | Doxorubicin | 0.47 |
| Pyridine-Urea Derivative | Compound 8e | MCF-7 (Breast) | 0.08 | Doxorubicin | 0.47 |
| Quinazolinone Derivative | 6-Aryl-2-styrylquinazolin-4(3H)-one | MCF-7 (Breast) | 0.62 - 7.72 | - | - |
| Chrysin Derivative | Compound 11a | MDA-MB-231 (Breast) | 3.3 | Doxorubicin | 2.3 |
| Chrysin Derivative | Compound 11b | MDA-MB-231 (Breast) | 2.6 | Doxorubicin | 2.3 |
| Makaluvamine Analog | FBA-TPQ | MCF-7 (Breast) | 0.097 - 2.297 | - | - |
Data compiled from multiple sources.[2][3][4][5] Lower IC50 values indicate higher potency.
The data suggests that specific pyridine derivatives, such as the pyridine-urea compound 8e , can exhibit remarkable potency, even surpassing that of the standard drug Doxorubicin in certain assays.[2] This highlights the therapeutic potential of this class of compounds.
Mechanism of Action: Targeting Key Signaling Pathways
Pyridine derivatives exert their anticancer effects through various mechanisms, including the inhibition of kinases, interference with tubulin polymerization, and induction of apoptosis.[1][6][7] For instance, some pyridine-based compounds have been shown to inhibit VEGFR-2, a key player in angiogenesis, thereby cutting off the tumor's blood supply.[7]
Caption: Simplified pathway of VEGFR-2 inhibition by pyridine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Section 2: Antimicrobial Activity Benchmarking
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[11] Heterocyclic compounds, including those derived from pyridine, are a promising source of novel antibacterial drugs.[11][12][13]
Quantitative Comparison of Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents MIC values for a selection of heterocyclic compounds against various bacterial strains, with standard antibiotics for comparison.
| Compound Class | Representative Compound/Derivative | Bacterial Strain | MIC Value (µg/mL) | Reference Compound | MIC Value (µg/mL) |
| Ethyl 3,5-dibromoorsellinate | - | S. aureus ATCC 25923 | 4 | Ampicillin | 16 |
| Ethyl 3,5-dibromoorsellinate | - | MRSA | 4 | Ampicillin | 128 |
| Isothiocyanate Derivative | Ethyl 4-methylsulfoxidobutanoate | S. aureus | 425 µmol/L | - | - |
| Isothiocyanate Derivative | 4-Hydroxybutyl isothiocyanate | S. aureus & E. coli | 762 µmol/L | - | - |
| 3-Arylcoumarin Derivative | - | S. aureus ATCC 23235 | 0.52 µM | - | - |
Data compiled from multiple sources.[14][15] Lower MIC values indicate higher potency.
The data indicates that certain derivatives, such as Ethyl 3,5-dibromoorsellinate, exhibit potent activity against clinically relevant strains like MRSA, with greater efficacy than the standard antibiotic Ampicillin in this specific comparison.[14]
Mechanism of Action: Disruption of Bacterial Processes
Heterocyclic compounds can act as antimicrobial agents through various mechanisms, including inhibition of essential enzymes, disruption of cell membrane integrity, and interference with nucleic acid synthesis.[11][13] The specific mechanism is highly dependent on the compound's structure.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Section 3: Anti-inflammatory Activity Benchmarking
Chronic inflammation is implicated in a wide range of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes.[16][17][18]
Quantitative Comparison of COX-2 Inhibition
The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.[19][20] The following table shows the IC50 values for COX-2 inhibition for various compounds.
| Compound Class | Representative Compound/Derivative | COX-2 IC50 (µM) | Reference Compound | COX-2 IC50 (µM) |
| 1,3-Dihydro-2H-indolin-2-one Deriv. | Compound 4e | 2.35 | Celecoxib | ~0.056 |
| 1,3-Dihydro-2H-indolin-2-one Deriv. | Compound 9h | 2.422 | Celecoxib | ~0.056 |
| Pyrrolidin-based Michael Product | MAK01 | 130 | Celecoxib | - |
| Imidazoline Analog | Compound 17 | 0.3 | Celecoxib | 0.091 |
Data compiled from multiple sources.[21][22][23] Lower IC50 values indicate higher inhibitory potency.
While the pyrrolidin-based compound shows weaker activity, certain indolinone and imidazoline derivatives demonstrate potent COX-2 inhibition, with some approaching the efficacy of the selective COX-2 inhibitor, Celecoxib.[21][22][23]
Mechanism of Action: COX-2 Inhibition
NSAIDs exert their anti-inflammatory effects by blocking the active site of COX enzymes, preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[17][24]
References
- 1. chemijournal.com [chemijournal.com]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Activity of Ether Derivatives of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. ijsat.org [ijsat.org]
- 8. atcc.org [atcc.org]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pnrjournal.com [pnrjournal.com]
- 12. jchr.org [jchr.org]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Antibacterial Potential of Ethyl 3,5-Dibromoorsellinate, a Derivative of Diphenyl Ethers from Graphis handelii, against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibacterial and mutagenic activities of new isothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 19. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. my.clevelandclinic.org [my.clevelandclinic.org]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-hydroxyisonicotinate
For professionals engaged in the intricate process of drug discovery and development, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of laboratory safety and scientific integrity. Ethyl 3-hydroxyisonicotinate, a valuable heterocyclic building block, requires meticulous handling throughout its lifecycle, including its final disposal. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers to manage chemical waste with confidence, ensuring a safe laboratory environment and upholding environmental stewardship.
Section 1: Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Effective disposal begins with a thorough understanding of the substance's intrinsic hazards. This compound is not benign; its risks necessitate its classification as hazardous waste. The primary rationale for this is rooted in its GHS hazard classifications, which dictate the necessary precautions for handling and disposal.
The chemical, physical, and toxicological properties of a substance are often not exhaustively investigated. Therefore, treating chemicals with unknown comprehensive profiles as hazardous is a prudent and standard practice in laboratory settings.[1]
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Code | Hazard Statement | Causality for Disposal Protocol |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2][3] | Prevents contamination of water systems and harm to wildlife if landfilled improperly. |
| Skin Irritation | H315 | Causes skin irritation.[2] | Requires use of Personal Protective Equipment (PPE) during handling and disposal to prevent chemical burns or dermatitis. |
| Serious Eye Damage | H318 | Causes serious eye damage.[2] | Mandates stringent eye protection and dictates that contaminated materials (e.g., wipes) must be handled as hazardous waste. |
| Respiratory Irritation | H335 | May cause respiratory irritation.[2] | Necessitates handling within a well-ventilated area or chemical fume hood to prevent inhalation exposure. |
Section 2: The Core Principle of Chemical Waste Management: Cradle-to-Grave Responsibility
In the United States, the management of hazardous materials is principally governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] This legislation establishes a "cradle-to-grave" framework, which holds the generator of the waste—in this case, the laboratory and its personnel—responsible for its safe management from generation to final disposal.[7]
Your institution's Environmental Health and Safety (EHS) department is your primary partner in fulfilling this responsibility. They implement and oversee the specific protocols that ensure compliance with all federal, state, and local regulations.[8] The procedures outlined below are designed to integrate seamlessly with a typical EHS program.
Section 3: Procedural Workflow for Disposal of this compound
This section provides a direct, step-by-step protocol for the safe segregation, containment, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, ensure you are wearing the appropriate PPE. This is a non-negotiable first line of defense.
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Inspect them before use and remove them carefully to avoid skin contamination.
-
Body Protection: A standard laboratory coat is required to protect against incidental skin contact.
Step 2: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[4][10]
-
Identify the Waste Stream: this compound is a non-halogenated organic compound. It must be disposed of into a designated "Non-Halogenated Organic Waste" container.
-
Prevent Commingling:
Step 3: Container Management
The integrity of the waste container is paramount for safe storage and transport.[4]
-
Select an Appropriate Container: Use a container provided by your EHS department, which will be made of a chemically compatible material (e.g., high-density polyethylene) and designed for liquid waste. The container must have a secure, leak-proof screw-top cap.[10]
-
Labeling: The moment you add the first drop of waste, the container must be labeled. Affix a "Hazardous Waste" tag provided by your EHS. Fill it out completely, including:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
An accurate estimation of the concentration and volume.
-
The date of accumulation.
-
-
Keep Containers Closed: Always keep the waste container tightly sealed when not in use.[8] This prevents the release of vapors and protects against spills.
Step 4: Storage in a Satellite Accumulation Area (SAA)
The designated SAA is the official, short-term storage location for hazardous waste within the lab.
-
Store the sealed and labeled waste container in your lab's designated SAA.[8]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[4]
-
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[10]
Step 5: Arranging for Disposal
Once the container is full or you have finished the project generating the waste, arrange for its removal.
-
Submit a chemical waste collection request to your institution's EHS department, following their specific online or paper-based procedure.[1]
-
EHS personnel will then collect the waste and manage its transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Section 4: Spill Management Protocol
Accidents can happen, and a clear, pre-defined spill response is essential.
-
Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: For minor spills that you are trained to handle, prevent the spill from spreading by using an inert absorbent material like vermiculite, dry sand, or a commercial chemical spill pillow.
-
Cleanup: Collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.
-
Dispose: The spilled chemical and all cleanup materials are now considered hazardous waste and must be disposed of following the procedures outlined in Section 3.[1] Label the container clearly as "Spill Debris containing this compound."
Section 5: Decontamination of Empty Containers
An "empty" container that once held this compound must be properly decontaminated before it can be disposed of as non-hazardous trash.
-
Triple Rinse: Rinse the container with a suitable solvent (e.g., ethanol or acetone) three times.
-
Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.[1] It should be added to your "Non-Halogenated Organic Waste" container.
-
Deface Label: Completely remove or deface the original manufacturer's label on the now-clean container.[1]
-
Final Disposal: Once triple-rinsed and with the label defaced, the container can typically be disposed of in the regular laboratory glass or plastic recycling bin, in accordance with your institution's policies.
Visualized Workflow: Disposal Decision Pathway
The following diagram illustrates the logical steps and decision points in the disposal process for this compound.
Caption: Disposal Decision Workflow for this compound.
Conclusion
The proper disposal of this compound is a multi-step process that is integral to safe and compliant laboratory operations. By understanding the chemical's hazards, adhering to the principles of waste segregation, and following established protocols for containment and EHS coordination, researchers can effectively manage this responsibility. This commitment protects you, your colleagues, and the environment, reinforcing the culture of safety that is paramount in scientific discovery.
References
- 1. vumc.org [vumc.org]
- 2. This compound [chemdict.com]
- 3. 18342-97-7|this compound|BLD Pharm [bldpharm.com]
- 4. danielshealth.com [danielshealth.com]
- 5. epa.gov [epa.gov]
- 6. axonator.com [axonator.com]
- 7. epa.gov [epa.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. fishersci.com [fishersci.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
